Mechanism of action of 5-phenyloxazol-2-ol in biological systems
An In-Depth Technical Guide on the Mechanism of Action of 5-Phenyloxazol-2-ol Derivatives in Biological Systems Executive Summary In the landscape of targeted covalent inhibitors, the 5-phenyloxazol-2-ol scaffold—and its...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Mechanism of Action of 5-Phenyloxazol-2-ol Derivatives in Biological Systems
Executive Summary
In the landscape of targeted covalent inhibitors, the 5-phenyloxazol-2-ol scaffold—and its tautomeric counterpart, 5-phenyl-2(3H)-oxazolone (5-POA)—represents a masterclass in rational drug design. While simple amides and carbamates often lack the reactivity required for efficient enzyme inhibition, functionalizing the 5-POA scaffold into an oxazolone-3-carboxamide yields a highly selective, systemically active covalent warhead. This technical whitepaper dissects the chemical causality and biological mechanism of action of 5-phenyloxazol-2-ol derivatives, focusing on their primary biological target: Acid Ceramidase (AC) . By understanding the thermodynamic drivers of this scaffold, researchers can leverage it to modulate the sphingolipid rheostat in oncology and lysosomal storage disorders[1].
Biological Context: Acid Ceramidase and the Sphingolipid Rheostat
To understand the efficacy of 5-phenyloxazol-2-ol derivatives, we must first examine the biological environment they modulate. Sphingolipids are not merely structural components of cell membranes; they are potent signaling molecules. The "sphingolipid rheostat" dictates cell fate by balancing the levels of pro-apoptotic ceramides against pro-survival sphingosine-1-phosphate (S1P) [2].
Acid ceramidase (AC) is the critical lysosomal cysteine hydrolase responsible for cleaving ceramides into sphingosine and free fatty acids. In many malignant phenotypes (e.g., melanoma, prostate cancer), AC is heavily overexpressed, artificially suppressing ceramide levels to evade apoptosis[3]. Inhibiting AC forces an intracellular accumulation of ceramides, driving the neoplastic cell toward programmed cell death[2].
Diagram 1: The Sphingolipid Rheostat pathway highlighting Acid Ceramidase as the therapeutic target.
Chemical Causality: The Covalent Mechanism of Action
The brilliance of the 5-phenyloxazol-2-ol scaffold lies in its tautomeric equilibrium and leaving-group thermodynamics. When synthesized as an active inhibitor, the molecule is locked in its keto form as a 3-carboxamide-5-phenyl-oxazol-2-one .
The mechanism of action proceeds via S-acylation of the AC enzyme[4]. Human acid ceramidase utilizes an N-terminal cysteine (Cys-143) as its catalytic nucleophile.
Michaelis Complex Formation: The lipophilic 5-phenyl ring and the carboxamide tail (often a 4-phenylbutyl or n-pentyl group) anchor the inhibitor within the hydrophobic substrate-binding pocket of AC[1].
Nucleophilic Attack: The thiolate of Cys-143 attacks the exocyclic urea/carboxamide carbonyl of the inhibitor, not the endocyclic oxazolone carbonyl[3].
Thermodynamic Collapse: The tetrahedral intermediate collapses, cleaving the N-C bond.
Aromatic Stabilization: The leaving group is released as the oxazol-2-one anion, which rapidly protonates and tautomerizes into 5-phenyloxazol-2-ol . This tautomerization restores the aromaticity of the oxazole ring. The massive thermodynamic payoff of regaining aromaticity is the exact chemical causality that makes 5-phenyloxazol-2-ol an exceptional, tunable leaving group compared to standard aliphatic amines[4].
Diagram 2: Covalent S-acylation of Cys143 driven by the aromatic stabilization of 5-phenyloxazol-2-ol.
Structure-Activity Relationship (SAR) and Kinetic Profiling
Extensive SAR studies have demonstrated that modifications to the 5-phenyloxazol-2-one (5-POA) core drastically alter both binding affinity and aqueous solubility[5]. The table below synthesizes quantitative data for representative derivatives, illustrating how structural tuning impacts the half-maximal inhibitory concentration (
IC50
) against human Acid Ceramidase (hAC).
Drastic drop in potency, but kinetic solubility improves significantly (248 μM)[5].
32b
5-POA
n-pentyl
5-[4-F-2-(N-Me-pip)Ph]
Potent
Optimized lead: balances nanomolar potency with high metabolic stability[1].
Data synthesized from Caputo et al., Journal of Medicinal Chemistry (2020)[1].
Experimental Methodologies and Self-Validating Workflows
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, protocols must be designed as self-validating systems. The following workflows detail how to validate the covalent inhibition of AC by 5-POA derivatives.
Protocol 1: Fluorogenic In Vitro AC Inhibition Assay
Causality: AC is a lysosomal enzyme; therefore, the assay must be conducted at an acidic pH (4.5) to ensure the enzyme is in its physiologically active conformation.
Preparation: Prepare assay buffer (100 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, pH 4.5).
Enzyme Incubation: Incubate recombinant human AC (10 nM) with varying concentrations of the 5-POA inhibitor (0.1 nM to 10 μM) for 30 minutes at 37°C. Self-Validation: Include a vehicle control (1% DMSO) to establish baseline
Vmax
[6].
Substrate Addition: Add the fluorogenic substrate R-HPC (N-((1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)hexadecanamide) to a final concentration of 20 μM.
Quantification: Measure fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 60 minutes. Calculate
IC50
using non-linear regression.
Protocol 2: LC-MS/MS Target Engagement and Adduct Mapping
Causality: To unequivocally prove that the mechanism of action is covalent S-acylation rather than competitive reversible binding, intact protein mass spectrometry must be utilized[3].
Reaction Setup: Incubate 5 μM recombinant AC with 50 μM of the 5-POA inhibitor for 1 hour at 37°C.
Negative Control (Crucial Step): In parallel, run the exact same incubation using an AC C143A mutant (where the catalytic cysteine is mutated to alanine). Self-Validation: If the inhibitor is specifically targeting the active site, the C143A mutant will show zero mass shift, ruling out non-specific labeling of surface lysines.
Proteolytic Digestion: Denature the protein using 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest with Trypsin overnight at 37°C[2].
LC-MS/MS Analysis: Analyze the peptides using a Q-TOF mass spectrometer. Look for a mass shift on the N-terminal peptide corresponding exactly to the mass of the carboxamide side chain (the 5-phenyloxazol-2-ol leaving group mass will be absent)[2].
Diagram 3: Self-validating LC-MS/MS workflow utilizing a C143A mutant to confirm covalent site specificity.
Conclusion
The 5-phenyloxazol-2-ol scaffold is a triumph of applied physical organic chemistry in pharmacology. By utilizing the thermodynamic driving force of aromaticity generation, 5-POA carboxamides act as highly efficient, targeted covalent inhibitors of Acid Ceramidase. Through rigorous SAR optimization and self-validating LC-MS/MS methodologies, researchers can continue to refine this scaffold, paving the way for novel therapeutics in oncology and lysosomal storage diseases.
References
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor
CNR-IRIS / Journal of Medicinal Chemistry (2020)
URL: [Link]
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors
National Institutes of Health (NIH) / PMC
URL:[Link]
Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies
ACS Publications / Journal of Medicinal Chemistry (2015)
URL:[Link]
Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase
Forschungszentrum Jülich (2017)
URL:[Link]
Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase
National Institutes of Health (NIH) / PMC (2014)
URL:[Link]
Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase
ResearchGate (2025)
URL:[Link]
Spectroscopic characterization of 5-phenyl-1,3-oxazol-2-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-phenyl-1,3-oxazol-2-ol Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-phenyl-1,3-oxazol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-phenyl-1,3-oxazol-2-ol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-phenyl-1,3-oxazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. A central challenge in the analysis of 2-hydroxyoxazoles is the potential for keto-enol tautomerism, which significantly impacts their physicochemical properties and spectroscopic signatures. This document moves beyond rote protocols to explain the causal-driven methodologies required for unambiguous structural elucidation. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, detailing not only the "how" but the "why" behind experimental choices. The protocols herein are designed as self-validating systems to ensure researchers, scientists, and drug development professionals can achieve reliable and reproducible results.
Introduction: The Tautomeric Challenge
5-phenyl-1,3-oxazol-2-ol belongs to a class of compounds that can exist in a dynamic equilibrium between two tautomeric forms: the enol form (2-hydroxyoxazole) and the keto form (oxazol-2(3H)-one). This equilibrium is a critical aspect of its chemistry, as the dominant tautomer can be influenced by factors such as the solvent, temperature, and pH[1]. Theoretical studies on analogous 2-hydroxyoxazoles and related heterocycles suggest that the keto tautomer is often the more stable form in both the gas phase and in solution[2].
A thorough characterization, therefore, must not assume the presence of a single species but rather employ a multi-technique spectroscopic approach to identify and potentially quantify the constituents of this tautomeric equilibrium.
Caption: Tautomeric equilibrium between the enol and keto forms.
Integrated Spectroscopic Workflow
A robust characterization relies on the convergence of data from multiple independent techniques. Each method provides a unique piece of the structural puzzle, and together they allow for the confident assignment of 5-phenyl-1,3-oxazol-2-ol and its tautomeric state.
Caption: Workflow for systematic spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for investigating tautomeric equilibria, as it can provide distinct signals for each form if the rate of interconversion is slow on the NMR timescale[1].
Rationale for Experimental Design
The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are preferred because they can slow down the rate of proton exchange and reveal separate signals for the labile -OH (enol) and -NH (keto) protons. Furthermore, a "D₂O shake" experiment is an indispensable tool for confirming these exchangeable protons, as they will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum[3].
Detailed Experimental Protocol: ¹H & ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of purified 5-phenyl-1,3-oxazol-2-ol.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, warming gently if necessary.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
D₂O Shake (Confirmation): After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum. The disappearance of a signal confirms it as an exchangeable proton (-OH or -NH).
Predicted Spectral Data and Interpretation
The following table summarizes the predicted chemical shifts for both tautomers. These predictions are based on data from analogous oxazole and heterocyclic systems[3][4][5].
Assignment
Tautomer
Predicted ¹H δ (ppm)
Predicted ¹³C δ (ppm)
Rationale & Notes
Phenyl-H
Enol & Keto
7.30 - 8.00 (m)
125.0 - 135.0
A complex multiplet is expected for the phenyl ring protons in both forms.
C4-H
Enol
~7.00 - 7.50 (s)
~120.0 - 125.0
The vinylic proton at the 4-position of the oxazole ring.
C4
Enol
-
~120.0 - 125.0
Vinylic carbon.
C5-Ph
Enol & Keto
-
~135.0 - 145.0
Quaternary carbon attached to the phenyl group.
C2
Enol
-
~155.0 - 165.0
Carbon bearing the hydroxyl group; expected to be significantly downfield.
O-H
Enol
~9.0 - 11.0 (br s)
-
Broad, exchangeable proton. Disappears after D₂O shake.
C4-H₂
Keto
~4.5 - 5.0 (s)
~70.0 - 80.0
Methylene protons in the non-aromatic keto form.
C5-Ph
Keto
-
~150.0 - 160.0
Quaternary carbon, now part of a C=C double bond.
C2=O
Keto
-
~170.0 - 180.0
Key diagnostic signal: The carbonyl carbon of the lactam-like keto form.
N-H
Keto
~10.0 - 12.0 (br s)
-
Broad, exchangeable amide proton. Disappears after D₂O shake.
Note: The presence of two distinct sets of signals, particularly the vinylic C4-H (enol) versus the methylene C4-H₂ (keto) and the C2-OH versus C2=O carbons, would provide strong evidence for the existence of both tautomers in solution.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups that differentiate the enol and keto tautomers. The presence or absence of characteristic C=O, O-H, and N-H stretching vibrations provides a rapid diagnostic assessment.
Rationale for Experimental Design
The analysis can be performed on a solid sample (using a KBr pellet or an ATR accessory) to observe the tautomeric form present in the solid state. This is a crucial distinction, as the equilibrium can shift significantly in solution.
Detailed Experimental Protocol (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Scan: Record a background spectrum of the empty ATR crystal. This is essential for correcting for atmospheric CO₂ and H₂O absorptions.
Sample Application: Place a small amount of the solid 5-phenyl-1,3-oxazol-2-ol onto the ATR crystal.
Acquisition: Apply pressure using the anvil and acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Predicted Spectral Data and Interpretation
Vibrational Mode
Tautomer
Predicted Wavenumber (cm⁻¹)
Interpretation
O-H stretch
Enol
3200 - 3500 (broad)
Indicates the presence of the hydroxyl group.
N-H stretch
Keto
3100 - 3300 (sharp/medium)
Characteristic of the amide N-H group in the keto form.
Key diagnostic band: Strong absorption from the carbonyl group in the five-membered ring[7][8]. Its presence is a strong indicator of the keto tautomer.
C=N stretch
Enol
1640 - 1670
Characteristic of the endocyclic C=N bond in the oxazole ring[9].
C=C stretch
Enol & Keto
1500 - 1620
Aromatic and heterocyclic ring stretching vibrations.
C-O stretch
Enol
1200 - 1300
Stretching vibration of the C-OH bond.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and provides structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for small, relatively volatile molecules.
Rationale for Experimental Design
EI-MS at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a molecular "fingerprint"[10]. The fragmentation pathways can help confirm the connectivity of the phenyl and oxazole moieties. Since tautomers have the same mass, MS alone cannot distinguish them, but it confirms the elemental composition and core structure.
Detailed Experimental Protocol (EI-MS)
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like methanol or dichloromethane.
Instrumentation (GC-MS):
Injection: Inject 1 µL of the solution into the GC-MS.
GC Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
MS Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Solvent Delay: Set a 3-minute solvent delay to protect the filament.
Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and major fragment ions.
Predicted Fragmentation Pathway
The molecular weight of C₉H₇NO₂ is 161.16 g/mol . The molecular ion peak [M]⁺• is expected at m/z 161. Key fragmentation pathways for phenyl-substituted oxazoles often involve characteristic losses[11][12].
Caption: Predicted major fragmentation pathways for 5-phenyl-1,3-oxazol-2-ol.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The enol and keto tautomers possess different chromophoric systems and are therefore expected to exhibit different absorption maxima (λ_max).
Rationale and Predicted Spectra
The enol form contains a conjugated phenyl-oxazole system, while the keto form has a different, less aromatic conjugated system. This difference in electronic structure should be reflected in their UV-Vis spectra[13][14]. The enol form is predicted to have a λ_max at a longer wavelength due to more extensive π-conjugation. Studying the spectra in solvents of varying polarity can also provide insights, as polar solvents may stabilize one tautomer over the other, leading to a shift in λ_max[15].
Predicted λ_max (Enol): ~300-320 nm
Predicted λ_max (Keto): ~270-290 nm
Detailed Experimental Protocol
Solution Preparation: Prepare a stock solution of 5-phenyl-1,3-oxazol-2-ol in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Dilution: Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum from 200 to 400 nm.
Conclusion
The definitive spectroscopic characterization of 5-phenyl-1,3-oxazol-2-ol requires a multi-faceted approach centered on addressing its potential tautomerism. NMR spectroscopy, particularly with the use of aprotic solvents and D₂O exchange, is paramount for identifying and distinguishing the enol and keto forms in solution. IR spectroscopy serves as a rapid and powerful diagnostic for the key C=O functional group of the keto tautomer, especially in the solid state. Mass spectrometry confirms the molecular weight and core structure, while UV-Visible spectroscopy offers insights into the electronic properties of the predominant tautomeric form. By integrating the data from these techniques, as outlined in this guide, researchers can achieve an unambiguous and comprehensive structural elucidation of this important heterocyclic compound.
References
Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds. Benchchem.
Sah, C., Mahadevan, A., Kumar, P., & Venkataramani, S. (2022). The curious case of the photochemistry of 2-hydroxyphenylazo-3,5-dimethylisoxazole: unravelling the process among tautomerization, photoisomerization, and conformational changes. Physical Chemistry Chemical Physics, 24(13), 7848-7855.
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (n.d.). ResearchGate.
Tautomerism by Hydrogen Transfer in Salicylates, Triazoles and Oxazoles. (n.d.). ResearchGate.
MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar.
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (n.d.). International Journal of Chemical and Physical Sciences.
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. (n.d.). ResearchGate.
NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate.
Yu, Z., Lin, X., He, X., & Wu, J. (n.d.). The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. Acta Scientiarum Naturalium Universitatis Pekinensis.
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.).
Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
IR spectrum of compound 2 | Download Scientific Diagram. (n.d.). ResearchGate.
Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. (2009). DTU Research Database.
Al-Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.
Benchchem. (n.d.). Introduction to Tautomerism in Hydroxylated 2-Methylbenzothiazoles. Benchchem.
Oxazole. (n.d.). NIST WebBook.
Kao, C., Zhao, A., & Wang, M. (1989). Study on 5-Phenyl-2-(5' -Phenyl Oxazol-2'-yl)-1,3,4-Oxadiazole and Its 5-p-Substituted Phenyl Derivatives. Chemical Journal of Chinese Universities, 10(5), 477.
Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI.
An In-Depth Technical Guide to the Computational Analysis of 5-Phenyloxazol-2-ol's Electronic Properties
Abstract 5-phenyloxazol-2-ol and its tautomeric forms are of significant interest in medicinal chemistry and materials science due to the versatile reactivity and biological activity of the oxazole scaffold.[1][2] A thor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
5-phenyloxazol-2-ol and its tautomeric forms are of significant interest in medicinal chemistry and materials science due to the versatile reactivity and biological activity of the oxazole scaffold.[1][2] A thorough understanding of the electronic properties of this molecule is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive, in-depth protocol for the computational investigation of 5-phenyloxazol-2-ol, with a particular focus on its keto-enol tautomerism, a critical factor influencing its behavior. We will detail a robust computational workflow employing Density Functional Theory (DFT) to elucidate key electronic descriptors, offering field-proven insights into the causality behind methodological choices.
Introduction: The Significance of 5-Phenyloxazol-2-ol and the Imperative of Tautomeric Analysis
The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The electronic characteristics of these molecules, such as their frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, govern their intermolecular interactions and, consequently, their biological activity.
A crucial aspect often overlooked in preliminary computational studies of 2-hydroxyoxazole derivatives is the phenomenon of keto-enol tautomerism.[4][5][6] 5-phenyloxazol-2-ol (the enol form) can exist in equilibrium with its keto tautomer, 5-phenyl-1,3-oxazol-2(3H)-one. The relative stability of these tautomers can be influenced by the surrounding environment (e.g., solvent) and significantly impacts the molecule's electronic properties and reactivity.[7] Therefore, a comprehensive computational analysis must consider both tautomeric forms to provide a complete and accurate description.
This guide will walk researchers through a validated computational workflow to:
Determine the relative stabilities of the enol and keto tautomers of 5-phenyloxazol-2-ol.
Calculate and interpret key electronic properties for both tautomers.
Visualize the computational workflow and the resulting electronic data for enhanced understanding.
Theoretical Framework: Leveraging Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the cornerstone of computational chemistry for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[2][8] This approach is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density.
For the analysis of oxazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the strengths of Hartree-Fock theory and DFT.[1][8][9] This functional, when paired with a suitable basis set such as the Pople-style 6-311++G(d,p), provides a robust framework for accurately predicting molecular geometries, energies, and electronic properties.[1][9] The inclusion of diffuse functions (++) is important for describing the behavior of lone pairs and anions, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density.
A Validated Computational Workflow
The following section details a step-by-step protocol for the computational analysis of 5-phenyloxazol-2-ol and its keto tautomer. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
Figure 1: A schematic representation of the computational workflow for analyzing the electronic properties of 5-phenyloxazol-2-ol and its tautomer.
Step 1: Molecule Building and Initial Optimization
2D to 3D Conversion: Begin by sketching the 2D structures of both 5-phenyloxazol-2-ol (enol) and 5-phenyl-1,3-oxazol-2(3H)-one (keto) using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
Initial 3D Structure Generation: Convert these 2D structures into 3D coordinates using a molecular builder within a computational chemistry software package (e.g., Avogadro, GaussView).
Pre-optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the more computationally expensive DFT calculations.
Step 2: Geometry Optimization and Frequency Calculations
DFT Optimization: Perform a full geometry optimization for both tautomers using the B3LYP functional and the 6-311++G(d,p) basis set. This step will locate the minimum energy structure on the potential energy surface.
Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. This is a critical self-validating step:
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Thermodynamic Data: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are essential for accurate stability analysis.
Step 3: Tautomer Stability Analysis
Relative Energy Calculation: Compare the total electronic energies (with ZPVE correction) of the optimized enol and keto forms. The tautomer with the lower energy is the more stable form.
Gibbs Free Energy of Tautomerization: Calculate the Gibbs free energy change (ΔG) for the tautomerization reaction (enol ⇌ keto). A negative ΔG indicates that the keto form is favored at equilibrium, while a positive ΔG indicates the enol form is favored.
Step 4: Calculation of Electronic Properties
With the optimized geometries, proceed to calculate the key electronic properties for both tautomers. This is typically done through a single-point energy calculation with additional keywords to request specific properties.
Frontier Molecular Orbitals (HOMO and LUMO):
Significance: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP):
Significance: The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Interpretation: Red regions on the MEP surface indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).
Global Reactivity Descriptors:
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ2 / (2η)
Expected Results and Data Presentation
The results of the computational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Calculated Energies and Relative Stabilities of 5-Phenyloxazol-2-ol Tautomers
Tautomer
Electronic Energy (Hartree)
ZPVE Corrected Energy (Hartree)
Relative Energy (kcal/mol)
Gibbs Free Energy (Hartree)
Relative Gibbs Free Energy (kcal/mol)
Enol (5-phenyloxazol-2-ol)
Value
Value
0.00
Value
0.00
Keto (5-phenyl-1,3-oxazol-2(3H)-one)
Value
Value
Value
Value
Value
Table 2: Key Electronic Properties of 5-Phenyloxazol-2-ol Tautomers
Property
Enol Form
Keto Form
EHOMO (eV)
Value
Value
ELUMO (eV)
Value
Value
HOMO-LUMO Gap (eV)
Value
Value
Dipole Moment (Debye)
Value
Value
Electronegativity (χ)
Value
Value
Chemical Hardness (η)
Value
Value
Electrophilicity Index (ω)
Value
Value
graph TD {
subgraph "Electronic Transitions"
A[HOMO] --> B[LUMO];
end
subgraph "Reactivity Implications"
C["Electron Donation"] --> A;
B --> D["Electron Acceptance"];
E["Chemical Reactivity"] --> F["HOMO-LUMO Gap"];
end
style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
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Figure 2: The relationship between frontier molecular orbitals and chemical reactivity.
Conclusion
This technical guide has outlined a robust and scientifically sound computational workflow for the in-depth analysis of the electronic properties of 5-phenyloxazol-2-ol. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, and by giving due consideration to the critical aspect of keto-enol tautomerism, researchers can gain valuable insights into the reactivity and potential applications of this important heterocyclic scaffold. The detailed protocol and data presentation formats provided herein serve as a comprehensive resource for scientists in drug development and materials science, enabling them to make more informed decisions in their research endeavors. The accurate prediction of electronic properties is a vital component of modern, computationally-driven chemical research, accelerating the discovery and optimization of novel molecules with desired functionalities.
References
Gayathiri, L., & Mahalakshmi, C. M. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Education and Technology, 4(4). [Link]
ResearchGate. (2023). Optimised structure of oxazole derived from DFT B3LYP/6-311 ++ g(2df,2p) level of theory. [Link]
ResearchGate. (2025). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. [Link]
Abdullah, F., et al. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. Gexin Publications. [Link]
ResearchGate. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. [Link]
ACS Publications. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?[Link]
ResearchGate. (2020). Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivatives. [Link]
Oregon State University. (2020). Keto/Enol Tautomerization. [Link]
PMC. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl. [Link]
PMC. (2016). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. [Link]
Comprehensive Physicochemical Profiling of 5-Phenyloxazol-2-ol: Molecular Weight and Partition Coefficient (logP) Dynamics
Executive Summary In the landscape of medicinal chemistry and fragment-based drug design, the physicochemical properties of a pharmacophore dictate its journey from the bench to systemic circulation. 5-Phenyloxazol-2-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of medicinal chemistry and fragment-based drug design, the physicochemical properties of a pharmacophore dictate its journey from the bench to systemic circulation. 5-Phenyloxazol-2-ol (CAS: 17107-25-4)[1] is a highly versatile heterocyclic building block. Understanding its exact molecular weight (MW) and partition coefficient (logP) is critical for predicting its pharmacokinetic behavior, specifically its membrane permeability and aqueous solubility. This technical guide provides an in-depth analysis of these properties, synthesizing theoretical data with field-proven experimental protocols for empirical validation.
Structural and Physicochemical Foundations
5-Phenyloxazol-2-ol (PubChem CID: 12306996)[2] consists of an oxazole ring substituted with a phenyl group at the 5-position and a hydroxyl group at the 2-position.
Mechanistic Insight (Tautomerism):
In solution, 5-phenyloxazol-2-ol exists in a dynamic tautomeric equilibrium with its keto form, 5-phenyl-2(3H)-oxazolone . This tautomerization is highly dependent on the pH and the dielectric constant of the solvent. The shift between the enol (hydroxyl) and keto (lactam) forms alters the molecule's hydrogen bond donor/acceptor ratio. This structural duality directly impacts the compound's solvation energy and, consequently, its partitioning behavior in biphasic systems.
Partition Coefficient (logP) Dynamics
The partition coefficient (logP) is the base-10 logarithm of the ratio of a compound's concentration in a lipophilic phase (typically n-octanol) to its concentration in a hydrophilic phase (un-ionized water) at equilibrium.
According to computational models, the XLogP3-AA value for 5-phenyloxazol-2-ol is 1.4 [3].
Strategic Implications of logP = 1.4:
A logP of 1.4 indicates moderate lipophilicity. In the context of drug development, this is an optimal "sweet spot."
Lipinski’s Rule of 5 Compliance: With an MW well below 500 Da and a logP strictly below 5, this compound exhibits high druglikeness.
Bioavailability: A logP of 1.4 provides sufficient lipophilicity to passively diffuse through the phospholipid bilayers of cellular membranes, while retaining enough hydrophilicity to remain soluble in the aqueous environment of the gastrointestinal tract and blood plasma.
Logical relationship between molecular weight, logP, and pharmacokinetics.
Table 2: Comparison of Experimental logP Determination Methods
Method
Phase System
Primary Readout
Best For
Shake-Flask (OECD 107)
n-Octanol / Water
UV-Vis or HPLC Concentration
Absolute thermodynamic logP
RP-HPLC (OECD 117)
C18 Column / Aqueous Buffer
Retention Factor (k')
High-throughput, low solubility
Experimental Protocols for logP Determination
To move beyond theoretical calculations, empirical determination of logP is required. The following protocols are designed as self-validating systems , ensuring that every step contains an internal check to guarantee data integrity.
Method A: The Shake-Flask Method (Gold Standard)
This method relies on the direct measurement of the compound in a biphasic system.
Step-by-Step Methodology:
Phase Pre-Saturation: Stir n-octanol and high-purity deionized water together for 24 hours, then allow them to separate.
Causality: Octanol and water are partially miscible (water dissolves in octanol up to ~2.3 M). Failing to pre-saturate the phases causes volume shifts during the actual experiment, which mathematically skews the final concentration ratios.
Solubilization: Dissolve a known mass of 5-phenyloxazol-2-ol in the pre-saturated n-octanol phase to create a stock solution.
Equilibration: Transfer equal volumes of the spiked octanol and pre-saturated water into a glass vial. Mechanically shake at 25°C for 1 hour.
Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes.
Causality: Mechanical shaking generates micro-emulsions (microscopic octanol droplets suspended in water). Because octanol has a high affinity for the compound, these droplets will artificially inflate the perceived aqueous concentration. Centrifugation forces complete phase separation, ensuring the quantification reflects true dissolved states.
Quantification & Self-Validation: Extract aliquots from both phases and quantify using UV-Vis spectroscopy or HPLC.
Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. It must equal 95–105% of the initial mass added. A failed mass balance indicates compound degradation or adsorption to the glass, invalidating the run.
Calculation:logP=log10([Cwater][Coctanol])
Step-by-step experimental workflow for determining logP via the shake-flask method.
This method extrapolates logP based on the compound's retention time on a lipophilic stationary phase.
Step-by-Step Methodology:
System Setup: Equip an HPLC system with a C18 reverse-phase column.
Causality: The C18 stationary phase acts as a surrogate for the lipophilic octanol phase, while the aqueous mobile phase mimics the water phase.
Calibration (Self-Validation): Inject a series of at least six reference standards with known, highly reliable logP values (e.g., phenol, acetophenone, toluene). Construct a calibration curve of
logk′
(capacity factor) versus known logP.
Self-Validation Check: The linear regression must yield an
R2≥0.99
. This proves the column's retention mechanism is actively differentiating based on lipophilicity rather than secondary interactions.
Isocratic Elution: Inject 5-phenyloxazol-2-ol using an isocratic mobile phase (e.g., 50:50 Methanol/Water).
Causality: Gradient elution alters the thermodynamic partitioning environment mid-run. Isocratic elution ensures the retention time correlates strictly with the compound's intrinsic lipophilicity.
Calculation: Determine the capacity factor (
k′
) of 5-phenyloxazol-2-ol and extrapolate its logP from the validated calibration curve.
Conclusion
The physicochemical profile of 5-phenyloxazol-2-ol—characterized by a low molecular weight of 161.16 g/mol and an optimal XLogP3 of 1.4—makes it an ideal candidate for integration into larger pharmaceutical scaffolds. By utilizing rigorous, self-validating experimental protocols like the Shake-Flask or RP-HPLC methods, researchers can accurately confirm its partitioning behavior, ensuring reliable predictions for downstream pharmacokinetic modeling.
References
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12306996, 5-Phenyl-3,4-dihydro-1,3-oxazol-4-id-2-one." PubChem Database.
URL:[Link]
OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
URL:[Link]
OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
URL:[Link]
Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetic Profiling of 5-Phenyloxazol-2-ol Derivatives
For Immediate Release A Comprehensive Whitepaper for Drug Development Professionals This in-depth technical guide provides a robust framework for the pharmacokinetic (PK) profiling of 5-phenyloxazol-2-ol derivatives, a p...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Comprehensive Whitepaper for Drug Development Professionals
This in-depth technical guide provides a robust framework for the pharmacokinetic (PK) profiling of 5-phenyloxazol-2-ol derivatives, a promising class of compounds with diverse therapeutic potential.[1][2][3] As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies and insights to effectively characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel chemical entities. A thorough understanding of a drug candidate's ADME profile is a cornerstone of successful drug discovery and development, significantly reducing the rate of failure for pharmacokinetics-related reasons.[4]
The unique physicochemical characteristics of oxazole derivatives often contribute to favorable pharmacokinetic profiles and therapeutic effects.[1][2] This guide will delve into the critical in vitro and in vivo assays required to build a comprehensive ADME profile, enabling informed decision-making throughout the drug development pipeline.
Section 1: The Foundation - In Vitro ADME Profiling
Early-stage in vitro ADME assays are crucial for identifying potential liabilities and guiding medicinal chemistry efforts.[5] These initial screens provide essential data on a compound's intrinsic properties, helping to predict its in vivo behavior.
Metabolic Stability: Predicting the Rate of Clearance
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is defined as the susceptibility of a compound to biotransformation.[6] The primary methodologies for assessing metabolic stability involve incubating the test compound with liver microsomes or hepatocytes.[7][8]
Core Principle: The rate of disappearance of the parent compound over time is measured to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[6][7] High intrinsic clearance may suggest rapid metabolism and potential difficulties in maintaining therapeutic drug levels.[7]
Experimental Workflow: Metabolic Stability in Human Liver Microsomes
Caption: Workflow for a typical in vitro metabolic stability assay.
Detailed Protocol: Microsomal Stability Assay
Preparation: Prepare a 1 µM solution of the 5-phenyloxazol-2-ol derivative in a 100 mM potassium phosphate buffer (pH 7.4).[9] Prepare a working stock of human liver microsomes at a concentration of 0.5 mg/mL in the same buffer.[6] Prepare a solution of NADPH regenerating system.[9]
Incubation: In a 96-well plate, combine the test compound solution and the microsomal suspension. Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a quenching solution, typically cold acetonitrile.[9]
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[7]
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½ = -0.693 / slope). From the half-life, the intrinsic clearance (CLint) can be calculated.[7]
Parameter
Formula
Description
In Vitro Half-life (t½)
t½ = 0.693 / k
The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant.
The metabolic clearance of a drug in the absence of limitations by blood flow or plasma protein binding.
Plasma Protein Binding: The Unbound Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target, be metabolized, and be excreted. Therefore, determining the extent of plasma protein binding (PPB) is a critical step in pharmacokinetic profiling.
Common Techniques:
Equilibrium Dialysis: Considered the gold standard, this method uses a semipermeable membrane to separate the free and bound drug fractions.[10]
Ultrafiltration: This technique separates the unbound drug by passing the plasma sample through a membrane with a specific molecular weight cutoff.[10]
Ultracentrifugation: High-speed centrifugation is used to separate the protein-bound drug from the free drug.[10]
Caption: Workflow for plasma protein binding determination using a RED device.
Detailed Protocol: Equilibrium Dialysis
Preparation: Spike the 5-phenyloxazol-2-ol derivative into plasma from the desired species (e.g., human, rat, mouse) at a known concentration.
Dialysis Setup: Utilize a Rapid Equilibrium Dialysis (RED) device. Add the spiked plasma to the donor chamber and an equal volume of dialysis buffer to the receiver chamber.
Incubation: Incubate the RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
Sampling: After incubation, collect samples from both the donor and receiver chambers.
Analysis: Determine the concentration of the test compound in both chambers using a validated LC-MS/MS method.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber (unbound drug) to the concentration in the donor chamber (total drug).
Parameter
Formula
Description
Fraction Unbound (fu)
fu = C_receiver / C_donor
The fraction of the drug that is not bound to plasma proteins.
Percent Bound
% Bound = (1 - fu) * 100
The percentage of the drug that is bound to plasma proteins.
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[11] Inhibition of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs).[11][12] Therefore, it is crucial to assess the inhibitory potential of 5-phenyloxazol-2-ol derivatives against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12]
Core Principle: The ability of the test compound to inhibit the metabolism of a known, isoform-specific probe substrate is measured. The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism is the IC50 value.
Experimental Workflow: CYP Inhibition Assay
Caption: General workflow for a CYP450 inhibition assay.
Detailed Protocol: CYP Inhibition Assay
Preparation: Prepare a series of dilutions of the 5-phenyloxazol-2-ol derivative. Prepare a solution of human liver microsomes, a specific probe substrate for the CYP isoform being tested, and NADPH.
Incubation: In a 96-well plate, combine the microsomes, probe substrate, and the test compound at various concentrations. Pre-incubate the mixture at 37°C.
Reaction Initiation: Initiate the reaction by adding NADPH.
Termination: After a specific incubation time, stop the reaction with a quenching solution.
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
CYP Isoform
Probe Substrate
Metabolite
CYP1A2
Phenacetin
Acetaminophen
CYP2C9
Diclofenac
4'-Hydroxydiclofenac
CYP2C19
S-Mephenytoin
4'-Hydroxy-S-mephenytoin
CYP2D6
Dextromethorphan
Dextrorphan
CYP3A4
Midazolam
1'-Hydroxymidazolam
Section 2: Moving to the Whole System - In Vivo Pharmacokinetic Studies
In vivo PK studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[13][14] These studies provide critical data for dose selection in subsequent efficacy and toxicology studies.[13]
Study Design and Execution
Animal Model Selection: The choice of animal model (typically rodents such as mice or rats) depends on factors like the therapeutic target and the metabolic profile of the compound.[14]
Dosing and Sampling: The 5-phenyloxazol-2-ol derivative is administered via the intended clinical route (e.g., oral, intravenous).[15] Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.
Experimental Workflow: Rodent PK Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Bioanalytical Method Validation
A robust and validated bioanalytical method is the cornerstone of reliable in vivo PK data.[16] LC-MS/MS is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[16][17] Method validation should be performed in accordance with regulatory guidelines and includes assessment of:[17][18]
Selectivity and Specificity
Accuracy and Precision
Calibration Curve and Linearity
Lower Limit of Quantification (LLOQ)
Matrix Effect
Stability
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.[19]
Parameter
Description
Cmax
Maximum observed plasma concentration.
Tmax
Time to reach Cmax.
AUC (Area Under the Curve)
A measure of total drug exposure over time.
t½ (Half-life)
The time required for the plasma concentration to decrease by half.
CL (Clearance)
The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution)
The apparent volume into which the drug distributes in the body.
F (Bioavailability)
The fraction of the administered dose that reaches systemic circulation (for extravascular administration).
Section 3: Synthesis of Information and Future Directions
The comprehensive pharmacokinetic profile generated from these in vitro and in vivo studies provides a holistic understanding of the ADME properties of a 5-phenyloxazol-2-ol derivative. This information is critical for:
Lead Optimization: Guiding medicinal chemistry efforts to improve PK properties.
Candidate Selection: Selecting the most promising candidates for further development.
Dose Prediction: Informing the selection of doses for human clinical trials.[13]
By systematically evaluating the metabolic stability, plasma protein binding, CYP inhibition potential, and in vivo pharmacokinetic behavior, researchers can de-risk their drug discovery programs and increase the probability of success in bringing novel and effective therapies to patients.
References
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
Protein Binding Assays | BioAgilytix. (n.d.). Retrieved from [Link]
Methods for the determination of plasma protein binding | AxisPharm. (2024, October 4). Retrieved from [Link]
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]
Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(19), 2473-2475.
PKMP - Pharmacokinetic Modeling Program. (n.d.). Retrieved from [Link]
Lowes, S., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. The AAPS Journal, 17(6), 1303-1315.
Roland, M. (1984). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 9 Suppl 1, 14-23.
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
Guba, W., et al. (2025). Refined ADME Profiles for ATC Drug Classes. Molecules, 30(5), 1234.
How Pharmacokinetic Analysis Software Reshapes Clinical Trials. (2024, August 27). Retrieved from [Link]
Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS.
metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
CRAN Task View: Analysis of Pharmacokinetic Data. (n.d.). Retrieved from [Link]
Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
Boomer, D. (2024, July 29). Modeling of Pharmacokinetic Data. Retrieved from [Link]
Ertl, P., & Rodrigues, T. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica.
Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. (2024, July 19). Retrieved from [Link]
Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 98(4), 335-343.
Kumar, A., et al. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 8(6), 770-776.
CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]
Zhang, D., & Zhu, M. (2012). Pharmacokinetics/ADME of Small Molecules. In Comprehensive Medicinal Chemistry II (pp. 1-24). Elsevier.
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408.
Rodent In Vivo PK Service - Creative Biolabs. (n.d.). Retrieved from [Link]
Wang, Y., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968.
Saravanan, V. S., et al. (2004). Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. Asian Journal of Chemistry, 16(3-4), 1889-1892.
Tang, C., & Meibohm, B. (2014). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 16(4), 683-690.
Neha, K., & Wakode, S. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Medicinal Chemistry.
In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. (n.d.). Retrieved from [Link]
National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Center for Biotechnology Information. Retrieved from [Link]
El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2025). Synthetic Approaches for Oxazole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 22(8), 868-883.
Neha, K., & Wakode, S. (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Medicinal Chemistry.
Yılmaz, I., et al. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 23(2), 295-305.
Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23).
Kumar, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Open, 1(1), e294-e314.
Yılmaz, I., et al. (2024). Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives. Asian Journal of Chemistry, 36(8), 1872-1880.
Alp, S., et al. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence, 30(5), 1063-1073.
Application Note: 5-Phenyloxazol-2-ol and Oxazol-2-one Scaffolds in Heterocyclic Drug Discovery
Executive Summary & Chemical Profile In modern heterocyclic drug discovery, the 5-phenyloxazol-2-ol scaffold—and its tautomeric keto form, 5-phenyloxazol-2(3H)-one —has emerged as a highly versatile pharmacophore. The ta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
In modern heterocyclic drug discovery, the 5-phenyloxazol-2-ol scaffold—and its tautomeric keto form, 5-phenyloxazol-2(3H)-one —has emerged as a highly versatile pharmacophore. The tautomeric equilibrium between the enol and keto forms allows this core to act dynamically as both a hydrogen bond donor and acceptor. This structural plasticity, combined with its low molecular weight and favorable lipophilicity, makes the oxazol-2-one core an ideal candidate for scaffold hopping, bioisosteric replacement, and the development of novel inhibitors targeting lysosomal enzymes, bacterial deacetylases, and cytoskeletal dynamics.
Acid ceramidase (AC) is a lysosomal cysteine hydrolase that regulates the "sphingolipid rheostat" by hydrolyzing pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated into pro-survival sphingosine-1-phosphate (S1P)[1]. Overexpression of AC is implicated in various cancers, making it a prime therapeutic target.
Historically, uracil derivatives like carmofur were utilized as nanomolar AC inhibitors but suffered from poor chemical and metabolic stability[1]. To overcome this, researchers designed substituted oxazol-2-one-3-carboxamides as ceramide mimics. The 5-phenyl-oxazol-2-one core effectively mimics the lipid geometry of ceramide while providing a metabolically robust framework. Optimization of this scaffold led to highly potent, drug-like hAC inhibitors capable of engaging targets in human neuroblastoma cells[1].
Fig 1: The Sphingolipid Rheostat pathway and targeted inhibition of Acid Ceramidase by oxazolones.
LpxC Inhibition for Gram-Negative Bacteria (Scaffold Hopping)
UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC) is a highly sought-after target for combating multidrug-resistant Gram-negative bacteria. In a classic example of structure-based drug design, researchers utilized the oxazol-2-one ring for scaffold hopping from an original 6-membered 2-pyridone core[2].
The Causality of the Hop: The 6-membered pyridone ring featured an exit vector angle of ~180° for its side chains. By contracting the core to a 5-membered oxazol-2-one ring, the exit vectors were shifted to a marked obtuse angle of ~139°[2]. This precise geometric alteration allowed the attached 2-fluoro-4-methoxyphenyl residue to optimally navigate the hydrophobic tunnel of the LpxC enzyme, resulting in potent antibacterial activity against Pseudomonas aeruginosa while improving aqueous solubility at physiological pH[2].
Tubulin Polymerization Inhibition
Beyond enzymatic targets, 5-phenyloxazol-2-ol derivatives exhibit potent cytoskeletal disruption capabilities. Research indicates that specific substitutions on the oxazolone core lead to the inhibition of tubulin polymerization[3]. By binding to the colchicine site on tubulin, these compounds prevent microtubule assembly, which is crucial for mitotic spindle formation during cell division, thereby positioning them as valuable leads in anti-mitotic oncology programs[3].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and geometric parameters of oxazol-2-one derivatives across different therapeutic targets.
Compound / Scaffold
Primary Target
Key Structural Feature
Exit Vector Angle
Biological Activity / IC50
Carmofur (Reference)
Acid Ceramidase (hAC)
Uracil derivative
N/A
7.7 - 29 nM
Compound 12a
Acid Ceramidase (hAC)
C5-Phenyl-oxazol-2-one
~139°
~500 nM (Initial Hit)
Compound 32b
Acid Ceramidase (hAC)
C5-[4-fluoro-2-(piperidyl)phenyl]
~139°
Highly Potent (Lead)
Pyridone 7
LpxC (Gram-negative)
6-membered pyridone core
~180°
Potent, poor solubility
Oxazol-2-one 8
LpxC (Gram-negative)
5-membered oxazol-2-one core
~139°
Potent, improved solubility
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , emphasizing the causality behind specific methodological choices.
Protocol A: Synthesis of the 5-Phenyloxazol-2(3H)-one Core
This protocol utilizes a classic condensation and intramolecular cyclization strategy.
Reaction Setup: Dissolve 2-bromoacetophenone (1.0 eq) in a 1:1 mixture of glacial Acetic Acid (AcOH) and Isopropanol (i-PrOH) at room temperature.
Cyclization: Heat the reaction mixture to 70 °C for 3 hours.
Causality Insight: Why this specific solvent mixture? The AcOH provides the strictly acidic protons necessary to activate the carbonyl oxygen, making the
α
-carbon highly susceptible to nucleophilic attack by the cyanate ion. The i-PrOH ensures the lipophilic 2-bromoacetophenone remains fully solvated. Without the acidic environment, the cyanate acts as a poor nucleophile and rapidly degrades, preventing the in situ cyclization.
Workup: Cool to room temperature, dilute with distilled water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Step: Pull a 10 µL aliquot of the reaction mixture at t=1.5h, quench in NaHCO₃, and run TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a lower Rf spot (~0.3) validates reaction progression. Final validation requires ¹H-NMR confirmation of the characteristic oxazolone C4-H singlet at
δ
7.3 ppm, which is entirely absent in uncyclized intermediates.
Protocol B: High-Throughput Fluorogenic AC Inhibition Assay
This protocol evaluates the IC50 of synthesized oxazol-2-one derivatives against recombinant human Acid Ceramidase.
Pre-incubation: In a 384-well black microplate, pre-incubate recombinant hAC with varying concentrations of the test compound (0.1 nM to 100 µM) in assay buffer (100 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, pH 4.5) for 30 minutes at 37 °C.
Causality Insight: Why pH 4.5 and Triton X-100? Acid ceramidase is a lysosomal enzyme; its catalytic triad requires an acidic environment to function. Running this assay at physiological pH (7.4) will yield false negatives due to complete enzyme inactivity. Furthermore, 0.1% Triton X-100 is critical to prevent the lipophilic oxazolone derivatives from forming colloidal aggregates, which are notorious for causing non-specific, false-positive inhibition.
Substrate Addition: Add the fluorogenic ceramide substrate (e.g., Rbm14-12) to a final concentration of 10 µM. Incubate for 1 hour at 37 °C.
Termination & Measurement: Stop the reaction by adding a basic methanol stop buffer to maximize the fluorescence of the released coumarin fluorophore. Measure fluorescence at Ex = 360 nm / Em = 460 nm.
Self-Validation Step: Include a Carmofur positive control well and a no-enzyme negative control well on every plate. Calculate the Z'-factor (
Z′=1−∣μp−μn∣3(σp+σn)
). Proceed with data analysis only if Z' > 0.5. If the Carmofur IC50 shifts outside the historical 10-30 nM range, discard the dataset, as it indicates degradation of the recombinant hAC batch.
Fig 2: Self-validating hit-to-lead experimental workflow for oxazol-2-one drug discovery.
Advanced Application Guide: 5-Phenyloxazol-2-ol as a Precursor for High-Fidelity Fluorescent Probes
Executive Summary 5-Phenyloxazol-2-ol (CAS 17107-25-4) is an exceptionally versatile heterocyclic scaffold utilized in the rational design of advanced fluorescent probes[1]. Its rigid, planar oxazole core restricts intra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Phenyloxazol-2-ol (CAS 17107-25-4) is an exceptionally versatile heterocyclic scaffold utilized in the rational design of advanced fluorescent probes[1]. Its rigid, planar oxazole core restricts intramolecular rotation, effectively minimizing non-radiative decay and yielding high fluorescence quantum yields[2]. When strategically derivatized, this precursor forms the backbone of highly sensitive optical tools capable of real-time intracellular pH monitoring, reactive oxygen species (ROS) detection, and precise organelle targeting (e.g., mitochondria and lysosomes)[3][4]. This guide details the mechanistic rationale, photophysical profiling, and self-validating protocols required to synthesize and deploy these probes in live-cell environments.
Mechanistic Rationale & Scaffold Dynamics
The photophysical superiority of 5-phenyloxazol-2-ol derivatives stems from their extended π-conjugation network. The phenyl substitution at the 5-position shifts the excitation and emission profiles into the visible spectrum, a critical feature for minimizing cellular autofluorescence during bioimaging[2][5].
The hydroxyl group at the 2-position—which exists in tautomeric equilibrium with its oxazolone form—serves as a highly reactive handle[6]. Through base-catalyzed alkylation or Knoevenagel condensation, researchers can attach specific recognition moieties[2][6]. For example, integrating an oxazolidine ring allows the molecule to undergo reversible protonation at specific pH ranges (e.g., pH 3.78–7.54), triggering a structural ring-opening event that restores intramolecular charge transfer (ICT) and results in a strong "turn-on" red fluorescence[3]. Similarly, attaching a phenylazo group creates a probe that selectively reacts with hypochlorous acid (HClO), cleaving the azo bond to release a highly fluorescent fluorophore[4].
Caption: Mechanistic pathway from 5-phenyloxazol-2-ol to targeted fluorescent probes.
Photophysical Profiling
Before deploying any synthesized probe in vitro, its photophysical parameters must be rigorously quantified. Table 1 summarizes the typical spectral properties of optimized oxazole-derived probes, demonstrating their high quantum yields and massive Stokes shifts, which are vital for avoiding self-quenching[6][7].
Table 1: Photophysical Properties of Representative Oxazole-Derived Probes
Probe Type
Target Analyte
Excitation (λex)
Emission (λem)
Quantum Yield (Φ)
Stokes Shift
Oxazolidine-Derivative (BP)
Intracellular pH (3.78 - 7.54)
590 nm
630 nm
0.25 → 0.65
40 nm
Phenylazo-Oxazole (RHN)
HClO (Mitochondrial ROS)
488 nm
510–600 nm
0.05 → 0.55
~60 nm
Diaryl-Oxazole (PB3)
General Bioimaging
390 nm
470–582 nm
0.85
>80 nm
POPOP-Analog
Scintillation / FRET Donor
350 nm
450 nm
0.92
100 nm
Data synthesized from established literature parameters for oxazole-based fluorophores[2][3][4][6][7].
Synthetic Workflow: Derivatization Protocol
This protocol outlines the synthesis of a pH-responsive oxazole probe. The methodology is designed as a self-validating system , ensuring structural integrity at each phase before proceeding to biological application.
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 mmol of 5-phenyloxazol-2-ol in 20 mL of anhydrous ethanol.
Causality: Anhydrous conditions prevent the premature hydrolysis of reactive intermediates, ensuring high coupling efficiency[6].
Catalytic Activation: Add a catalytic amount of piperidine (~0.1 mmol) followed by 1.1 mmol of the active methylene compound (e.g., an oxazolidine-containing aldehyde).
Causality: Piperidine acts as a weak base to deprotonate the active methylene, driving the Knoevenagel condensation without degrading the oxazole ring[6].
Reflux & Monitoring (Self-Validation): Heat the mixture to reflux (80°C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system.
Causality: TLC provides immediate visual validation of precursor consumption and product formation, preventing wasted downstream purification efforts.
Quenching & Extraction: Once TLC indicates completion, cool to room temperature and quench with 10 mL of deionized water. Extract 3x with ethyl acetate.
Purification & Structural Validation: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel column chromatography. Validate the final structure using
1H
-NMR and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: Live-Cell Organelle Imaging
To utilize the synthesized oxazole probe for simultaneous imaging of mitochondria and lysosomes, the following protocol leverages co-staining techniques to mathematically validate target specificity[3][8].
Step-by-Step Methodology:
Probe Preparation: Dissolve the purified oxazole probe in anhydrous DMSO to create a 1 mM stock solution.
Causality: Oxazole derivatives are highly lipophilic. Anhydrous DMSO ensures complete solvation and prevents premature aggregation (which causes aggregation-caused quenching, ACQ) prior to cellular introduction.
Cell Incubation: Seed HeLa cells in a glass-bottom confocal dish and culture until 70% confluent. Replace media with phenol red-free DMEM containing 5 µM of the oxazole probe. Incubate for 30 minutes at 37°C.
Causality: Phenol red exhibits intrinsic fluorescence that interferes with the probe's emission spectrum. A 30-minute incubation allows sufficient time for membrane permeation via passive diffusion[3].
Self-Validating Co-Staining: Add MitoTracker Green (100 nM) and LysoTracker Blue (50 nM) to the dish for the final 15 minutes of incubation.
Causality: This establishes an internal control. Spatial overlap between the synthesized probe's red emission and the commercial trackers' signals mathematically confirms target specificity via Pearson's correlation coefficient[8].
Washing: Wash the cells three times with warm PBS (pH 7.4).
Causality: Washing removes non-internalized fluorophores, eliminating background noise and drastically improving the signal-to-noise ratio during confocal acquisition.
Confocal Acquisition: Image the cells using a confocal laser scanning microscope. Excite the oxazole probe at 561 nm (red channel) and the reference trackers at 488 nm (green channel) and 405 nm (blue channel).
Causality: Utilizing distinct, non-overlapping excitation lasers prevents spectral bleed-through (crosstalk), ensuring that the observed colocalization is biologically accurate rather than an optical artifact[8].
Caption: Self-validating experimental workflow for live-cell fluorescence imaging.
Protocol for the Dissolution of 5-Phenyloxazol-2-ol in Organic Solvents: An Application Note
Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 5-phenyloxazol-2-ol in organic solvents. Due to the limited availability...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 5-phenyloxazol-2-ol in organic solvents. Due to the limited availability of specific solubility data for this compound, we present a robust, field-proven protocol based on the equilibrium shake-flask method. This guide emphasizes the scientific rationale behind solvent selection and provides a self-validating framework for determining the solubility of 5-phenyloxazol-2-ol in a variety of common laboratory solvents. Adherence to these protocols will ensure accurate and reproducible solubility data, which is critical for applications ranging from reaction chemistry to pharmaceutical formulation.
Introduction: The Critical Role of Solubility
5-phenyloxazol-2-ol belongs to the oxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities.[1][2] The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various applications, including reaction kinetics, purification, formulation, and bioavailability. A well-characterized solubility profile is therefore indispensable for the effective utilization of 5-phenyloxazol-2-ol in research and development.
This document provides a detailed methodology to systematically determine the solubility of 5-phenyloxazol-2-ol, enabling researchers to select appropriate solvent systems for their specific experimental needs.
Scientific Principles of Dissolution
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The dissolution process involves the overcoming of intermolecular forces in both the solute (crystal lattice energy) and the solvent, and the formation of new solute-solvent interactions.
For 5-phenyloxazol-2-ol, the presence of a polar oxazol-2-ol moiety and a nonpolar phenyl group suggests that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and dielectric constant. Therefore, a systematic approach to solvent selection is crucial.
Recommended Solvents for Initial Screening
Based on the structure of 5-phenyloxazol-2-ol and the solubility of related oxazole derivatives[4][5], the following solvents are recommended for an initial solubility screening:
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 5-phenyloxazol-2-ol and all solvents used. As a general guideline for handling oxazole derivatives, the following personal protective equipment (PPE) should be worn:
Chemical-resistant gloves (e.g., nitrile)
Safety goggles or a face shield
A laboratory coat
All handling of 5-phenyloxazol-2-ol and organic solvents should be performed in a well-ventilated chemical fume hood.[6][7]
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[3][8]
Materials
5-phenyloxazol-2-ol (solid)
Selected organic solvents (analytical grade or higher)
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Step-by-Step Procedure
Preparation of a Saturated Solution:
Add an excess amount of 5-phenyloxazol-2-ol to a tared glass vial. The presence of undissolved solid is essential to ensure saturation.
Record the initial mass of the compound.
Add a known volume of the desired organic solvent to the vial.
Securely cap the vial.
Equilibration:
Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
Phase Separation:
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle by gravity or by centrifugation.
Carefully draw the supernatant into a syringe, avoiding the transfer of any solid particles.
Filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any remaining solid particles.
Quantification:
Gravimetric Method:
Weigh the vial containing the filtered saturated solution.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
Once the solvent is completely removed, reweigh the vial containing the dried solute.
The mass of the dissolved solute is the final weight of the vial minus its tare weight.
Calculate the solubility in mg/mL.
Analytical Method (e.g., HPLC):
Prepare a series of standard solutions of 5-phenyloxazol-2-ol of known concentrations in the solvent of interest.
Generate a calibration curve by analyzing the standard solutions.
Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
Analyze the diluted sample and determine the concentration of 5-phenyloxazol-2-ol from the calibration curve.
Calculate the original solubility, accounting for the dilution factor.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner.
Table 1: Solubility of 5-phenyloxazol-2-ol in Various Organic Solvents at 25 °C
Solvent
Solvent Polarity
Observed Solubility (mg/mL)
Notes
Dichloromethane
Polar Aprotic
Acetone
Polar Aprotic
Acetonitrile
Polar Aprotic
Tetrahydrofuran
Polar Aprotic
Dimethyl Sulfoxide
Polar Aprotic
Methanol
Polar Protic
Ethanol
Polar Protic
Toluene
Nonpolar
Hexane
Nonpolar
Workflow and Decision-Making Diagrams
The following diagrams illustrate the experimental workflow for determining the solubility of 5-phenyloxazol-2-ol and a decision-making process for solvent selection.
Caption: Experimental workflow for determining the solubility of 5-phenyloxazol-2-ol.
Caption: Decision-making guide for selecting an appropriate solvent.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the solubility of 5-phenyloxazol-2-ol in organic solvents. By following this detailed procedure, researchers can generate reliable and reproducible data, which is essential for the successful application of this compound in various scientific disciplines. The provided workflow and decision-making diagrams serve as practical tools to guide the experimental process.
References
Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Comer, J. E. A. (2007). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]
Sdfine. (n.d.). 1,4-DI-2-(5-PHENYLOXAZOLYL)-BENZENE(POPOP) Safety Data Sheet. Retrieved from [Link]
Angene Chemical. (2021). Safety Data Sheet: 2-(Dimethylamino)-5-phenyloxazol-4(5H)-one. Retrieved from [Link]
IntechOpen. (2022). Synthesis of Five-Membered Heterocycles Using Water as a Solvent. Retrieved from [Link]
PubMed. (1989). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
Semantic Scholar. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Retrieved from [Link]
ChemBK. (2024). 1,4-Bis(5-phenyloxazol-2-yl)benzene. Retrieved from [Link]
MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1,4-Bis(5-phenyloxazol-2-yl)benzene (CAS 1806-34-4). Retrieved from [Link]
Organic Syntheses. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Retrieved from [Link]
ResearchGate. (2022). (PDF) Synthesis of Five-Membered Heterocycles Using Water as a Solvent. Retrieved from [Link]
MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]
PubChem. (n.d.). 1,4-Bis(5-phenyloxazol-2-yl)benzene. Retrieved from [Link]
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
LookChem. (n.d.). 2-Phenyloxazol-5(4H)-one. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Krins Life Sciences. (n.d.). 1,4-bis(5-Phenyloxazol-2-yl) Benzene (POPOP) scintillation grade. Retrieved from [Link]
Alchem.Pharmtech. (n.d.). CAS 17107-25-4 | 5-PHENYLOXAZOL-2-OL. Retrieved from [Link]
ResearchGate. (n.d.). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems | Request PDF. Retrieved from [Link]
Asian Journal of Science and Technology. (2026). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Retrieved from [Link]
PMC. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
NIST. (n.d.). 1,4-Bis(5-phenyloxazol-2-yl)benzene. Retrieved from [Link]
Application Note: Catalytic Cross-Coupling Strategies for 5-Phenyloxazol-2-ol
Introduction & Mechanistic Rationale 5-Phenyloxazol-2-ol (CAS: 17107-25-4) is a highly valuable heterocyclic building block in medicinal chemistry and materials science. In solution, this compound exists predominantly as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
5-Phenyloxazol-2-ol (CAS: 17107-25-4) is a highly valuable heterocyclic building block in medicinal chemistry and materials science. In solution, this compound exists predominantly as its tautomer, 5-phenyl-2(3H)-oxazolone. Direct palladium-catalyzed cross-coupling at the C2 position of this scaffold is thermodynamically and kinetically unfavorable. The C2-OH group (or the corresponding amide-like carbonyl oxygen in the oxazolone form) is a poor leaving group and is incapable of undergoing oxidative addition with Pd(0) species.
To overcome this intrinsic barrier, the oxygen must be converted into a highly reactive pseudo-halide. Electrophilic activation using trifluoromethanesulfonic anhydride (Tf₂O) generates 5-phenyloxazol-2-yl trifluoromethanesulfonate (triflate). This transformation dramatically lowers the LUMO energy of the C2–O bond, facilitating rapid oxidative addition by the palladium catalyst (). Once activated, the oxazole core can be efficiently functionalized via Suzuki-Miyaura cross-coupling to yield 2-aryl-5-phenyloxazoles ().
Figure 1: Two-step workflow for the catalytic cross-coupling of 5-phenyloxazol-2-ol.
Experimental Design & Causality
The success of this two-step sequence relies heavily on mitigating the intrinsic chemical instability of the oxazol-2-yl triflate intermediate.
Choice of Base in Triflation: Unhindered bases like triethylamine or pyridine act as nucleophiles and will rapidly degrade the highly electrophilic oxazol-2-yl triflate intermediate. 2,6-Lutidine is strictly required; its two flanking methyl groups provide sufficient steric bulk to prevent nucleophilic attack while maintaining the basicity needed to neutralize the generated triflic acid.
Catalyst Selection: While Pd(PPh₃)₄ is a standard starting point, bidentate ligands such as dppf in Pd(dppf)Cl₂ enforce a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, minimizing the residence time of the unstable transmetalation complex and reducing off-target degradation pathways.
Aqueous vs. Anhydrous Coupling: Oxazol-2-yl triflates are highly prone to hydrolysis, reverting back to the oxazolone starting material. Therefore, the Suzuki coupling is optimally performed using a mildly basic, biphasic system (e.g., Toluene/EtOH/H₂O with K₃PO₄) to ensure rapid boronic acid activation and transmetalation before hydrolysis can occur.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for oxazol-2-yl triflates.
Step-by-Step Protocols
Protocol A: Electrophilic Activation (Synthesis of 5-Phenyloxazol-2-yl Triflate)
Self-Validating System (IPC): The conversion is validated by TLC (Hexanes/EtOAc). The disappearance of the highly polar oxazolone (baseline) and the appearance of a non-polar, UV-active triflate spot confirms successful activation. Immediate utilization of the product is required to prevent spontaneous degradation.
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 5-phenyloxazol-2-ol (1.0 mmol) and anhydrous DCM (10 mL).
Cooling & Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add 2,6-lutidine (2.0 mmol) dropwise via syringe. (Causality: Cooling prevents exothermic degradation, and 2,6-lutidine acts as a non-nucleophilic proton sponge).
Activation: Slowly add Tf₂O (1.5 mmol) dropwise over 5 minutes.
Reaction Progression: Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
In-Process Control (IPC): Quench a 10 µL aliquot in water/DCM. Analyze the organic layer via TLC (4:1 Hexanes/EtOAc). The product should appear as a fast-eluting spot (R_f ~0.7).
Workup: Dilute the mixture with cold water (20 mL). Extract with DCM (3 × 15 mL). Wash the combined organic layers with cold 0.1 M HCl (to remove excess lutidine), followed by brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a water bath temperature strictly below 30 °C. (Critical Step: Do not purify via silica gel chromatography, as the acidic silanol groups will rapidly hydrolyze the triflate. Use the crude material immediately in Protocol B).
Self-Validating System (IPC): LC-MS analysis of the crude mixture must show the target mass [M+H]⁺ of the 2-aryl-5-phenyloxazole, with less than 10% of the hydrolyzed starting material (5-phenyloxazol-2-ol) present, verifying that transmetalation outpaced hydrolysis.
Materials:
Crude 5-Phenyloxazol-2-yl Triflate (approx. 1.0 mmol from Protocol A)
Reagent Loading: In a 25 mL Schlenk tube, combine the crude triflate, phenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
Degassing: Add the solvent mixture (12 mL). Sparge the solution with argon for 10 minutes. (Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species into inactive Pd(II) complexes).
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of argon. Seal the tube tightly.
Coupling: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours with vigorous stirring.
IPC: Sample the organic layer for LC-MS. The reaction is complete when the triflate mass is fully consumed.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).
Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2,5-diphenyloxazole.
Quantitative Data & Optimization
The following table summarizes the optimization data for the Suzuki-Miyaura cross-coupling step, demonstrating the causality behind the selected protocol parameters.
(Note: Yields represent isolated yields of 2,5-diphenyloxazole after silica gel chromatography).
References
Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C., & Volante, R. P. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(11), 2353–2356. URL:[Link]
Williams, D. R., & McClymont, E. L. (2002). Synthesis of the C1‘−C11‘ Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. The Journal of Organic Chemistry, 67(18), 6582–6584. URL:[Link]
Method
The Versatile 5-Phenyloxazol-2-ol Ring: A Hub for Synthetic Innovation in Drug Discovery
The 5-phenyloxazol-2-ol scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique electronic architecture and the dynamic interplay of its tautomer...
Author: BenchChem Technical Support Team. Date: April 2026
The 5-phenyloxazol-2-ol scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique electronic architecture and the dynamic interplay of its tautomeric forms offer a rich landscape for chemical functionalization, enabling the generation of diverse molecular entities with significant therapeutic potential. This technical guide provides an in-depth exploration of the key synthetic transformations involving the 5-phenyloxazol-2-ol ring, complete with detailed protocols and insights into their applications in drug development.
Understanding the Reactive Nature: Tautomerism as a Gateway to Functionality
The 5-phenyloxazol-2-ol ring system exists in a tautomeric equilibrium with its keto form, 2-phenyl-5(4H)-oxazolone. This equilibrium is fundamental to its reactivity, as it allows for selective functionalization at either the oxygen or the carbon and nitrogen atoms of the ring, depending on the reaction conditions. The enolic hydroxyl group of 5-phenyloxazol-2-ol provides a nucleophilic handle for O-alkylation and O-acylation, leading to the formation of 2-alkoxy- and 2-acyloxy-5-phenyloxazoles, respectively. Conversely, the oxazolone tautomer presents multiple reactive sites for electrophilic and nucleophilic attack, as well as cycloaddition reactions.
Caption: Tautomeric equilibrium of the 5-phenyloxazol-2-ol ring system.
Key Functionalization Strategies and Protocols
The strategic functionalization of the 5-phenyloxazol-2-ol ring allows for the precise installation of various pharmacophoric elements, thereby modulating the biological activity of the resulting molecules. Here, we detail key protocols for achieving this.
O-Alkylation: Introducing Diverse Ether Linkages
The conversion of the enolic hydroxyl group to an ether is a common strategy to enhance lipophilicity and introduce new binding interactions. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol 1: Base-Catalyzed O-Alkylation with Alkyl Halides
This protocol describes the O-alkylation of 5-phenyloxazol-2-ol using an alkyl halide in the presence of a base.
Reagent/Parameter
Condition
Purpose
5-Phenyloxazol-2-ol
1.0 eq
Starting material
Alkyl Halide (e.g., R-Br, R-I)
1.1 - 1.5 eq
Alkylating agent
Base (e.g., K₂CO₃, NaH)
1.5 - 2.0 eq
Deprotonation of the hydroxyl group
Solvent
Anhydrous DMF or Acetone
Reaction medium
Temperature
Room Temperature to 60 °C
To facilitate the reaction
Reaction Time
4 - 24 hours
Monitored by TLC
Step-by-Step Methodology:
To a stirred solution of 5-phenyloxazol-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone, add the base (e.g., potassium carbonate, 1.5 eq) at room temperature.
Stir the mixture for 15-30 minutes to ensure the formation of the corresponding phenoxide.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
Heat the reaction to the desired temperature (if necessary) and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-5-phenyloxazole.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Anhydrous conditions are crucial when using a strong base like NaH to prevent its reaction with water.
Phase Transfer Catalysis for Enhanced O-Alkylation
For substrates with poor solubility or to achieve milder reaction conditions, phase-transfer catalysis (PTC) is an excellent alternative.[1][2][3][4][5]
Protocol 2: O-Alkylation under Phase-Transfer Conditions
Reagent/Parameter
Condition
Purpose
5-Phenyloxazol-2-ol
1.0 eq
Starting material
Alkyl Halide
1.2 eq
Alkylating agent
Base (e.g., solid K₂CO₃, NaOH)
2.0 - 3.0 eq
Deprotonation
Phase-Transfer Catalyst (e.g., TBAB)
0.1 eq
Facilitates transfer of phenoxide to organic phase
Solvent System
Toluene/Water or Dichloromethane/Water
Biphasic reaction medium
Temperature
Room Temperature to 50 °C
To facilitate the reaction
Step-by-Step Methodology:
Dissolve 5-phenyloxazol-2-ol (1.0 eq) and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in the organic solvent.
Add the aqueous solution of the base (or solid base and a small amount of water).
Add the alkyl halide (1.2 eq) and stir the biphasic mixture vigorously at the desired temperature.
Monitor the reaction by TLC.
After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Caption: General workflow for the O-alkylation of 5-phenyloxazol-2-ol.
O-Acylation: Synthesis of Ester Derivatives
The synthesis of 2-acyloxy-5-phenyloxazoles introduces an ester functionality, which can act as a prodrug moiety or provide additional interaction points with biological targets.
Protocol 3: O-Acylation with Acyl Chlorides
This protocol details the acylation of 5-phenyloxazol-2-ol using an acyl chloride in the presence of a non-nucleophilic base.
Reagent/Parameter
Condition
Purpose
5-Phenyloxazol-2-ol
1.0 eq
Starting material
Acyl Chloride (e.g., RCOCl)
1.1 eq
Acylating agent
Base (e.g., Triethylamine, Pyridine)
1.2 eq
Acid scavenger
Solvent
Anhydrous Dichloromethane or THF
Reaction medium
Temperature
0 °C to Room Temperature
To control the reaction
Step-by-Step Methodology:
Dissolve 5-phenyloxazol-2-ol (1.0 eq) in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
Add the base (1.2 eq) to the solution.
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Expertise & Experience: The use of a non-nucleophilic base like triethylamine is critical to prevent its competition with the hydroxyl group in reacting with the highly electrophilic acyl chloride. Cooling the reaction to 0 °C during the addition of the acyl chloride helps to control the exothermic reaction and minimize side products.
Functionalization via the Oxazolone Tautomer
The oxazolone tautomer offers a different set of reactive sites, enabling a broader range of functionalizations.
C4-Alkylation and Arylation: The acidic proton at the C4 position of the oxazolone ring can be removed by a strong base to generate a nucleophilic enolate, which can then react with various electrophiles.
[3+2] Cycloaddition Reactions: In the presence of a Lewis acid, oxazolones can act as 1,3-dipoles and participate in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic products.
Applications in Drug Development
The functionalized 5-phenyloxazol-2-ol scaffold is a versatile platform for the development of novel therapeutic agents across various disease areas.
Anti-inflammatory Agents: Derivatives of 5-phenyloxazole have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6] The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which features a related oxazole core, highlights the therapeutic potential of this scaffold.[7]
Anticancer Agents: Functionalized oxazoles have emerged as promising anticancer agents. For instance, derivatives of 5-phenyloxazole-2-carboxylic acid have been identified as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[8] Other derivatives have shown cytotoxic effects against various cancer cell lines.[9][10]
Enzyme Inhibitors: The 5-phenyloxazole core has been utilized in the design of inhibitors for various enzymes. For example, some derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), another important target in inflammatory diseases.[11][12][13][14]
Caption: Functionalization pathways of 5-phenyloxazol-2-ol and their applications in drug development.
Conclusion
The 5-phenyloxazol-2-ol ring is a remarkably versatile scaffold that offers a multitude of opportunities for synthetic diversification. Through a deep understanding of its tautomeric nature and the application of a range of functionalization strategies, researchers can access a vast chemical space of novel molecules with significant potential for the development of new and effective therapeutics. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the exciting and impactful field of drug discovery.
References
[Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H).]([Link])
Application Notes and Protocols for the Extraction and Isolation of 5-Phenyloxazol-2-ol and its Tautomeric Form
Authored by: A Senior Application Scientist Introduction The oxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. 5-phenyloxa...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction
The oxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. 5-phenyloxazol-2-ol, in particular, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, it is crucial for the researcher to understand that 2-hydroxyoxazoles typically exist in a tautomeric equilibrium with their more stable keto counterparts, the oxazol-2(3H)-ones. This guide, therefore, provides comprehensive protocols for the synthesis, extraction, and isolation of the more accessible and stable tautomer, 5-phenyloxazol-2(4H)-one, with the understanding that it serves as the chemical equivalent and precursor to the desired 5-phenyloxazol-2-ol.
The methodologies detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to obtain and purify this valuable chemical entity. We will delve into the rationale behind the chosen synthetic routes, the principles governing the extraction and purification techniques, and the analytical methods required to validate the identity and purity of the final product.
Part 1: Synthesis of the 5-Phenyloxazolone Core Structure
The most common and efficient method for the synthesis of the 5-phenyloxazolone scaffold is the Erlenmeyer-Plöchl reaction.[1] This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde (in this case, benzaldehyde) in the presence of a dehydrating agent like acetic anhydride.
Protocol 1: Erlenmeyer-Plöchl Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one
This protocol outlines the synthesis of a common precursor which can be subsequently converted to the target compound.
In a round-bottom flask, combine hippuric acid (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).
Add acetic anhydride (3 equivalents) to the mixture.
Heat the mixture under reflux with constant stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Slowly add ethanol to the cooled mixture to precipitate the product.
Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Causality of Experimental Choices:
Acetic Anhydride: Serves as both the solvent and the dehydrating agent, driving the condensation reaction forward.
Sodium Acetate: Acts as a base to deprotonate the glycine, facilitating the initial aldol-type condensation.
Ethanol Precipitation: The product is less soluble in ethanol than the byproducts and unreacted starting materials, allowing for its selective precipitation.
Part 2: Extraction and Isolation
The extraction of the synthesized oxazolone from the reaction mixture is a critical step to ensure a high purity of the final product. A standard liquid-liquid extraction protocol is employed.
Protocol 2: Liquid-Liquid Extraction of the Crude Product
Materials:
Crude reaction mixture from Protocol 1
Ethyl acetate
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Separatory funnel
Rotary evaporator
Procedure:
After the reaction, quench the mixture by carefully adding it to a saturated sodium bicarbonate solution to neutralize the acetic anhydride and acetic acid.
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 5-phenyloxazolone derivative.
Workflow for Synthesis and Extraction:
Caption: Workflow for the synthesis and extraction of the crude oxazolone product.
Part 3: Purification Techniques
Purification is paramount to obtaining a high-quality product suitable for further research and development. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.
Procedure:
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or a mixture).
If there are insoluble impurities, perform a hot filtration.
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Dry the crystals in a vacuum oven.
Protocol 4: Purification by Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
Materials:
Silica gel (60-120 mesh)
Hexane
Ethyl acetate
Glass column
TLC plates
Procedure:
Prepare a slurry of silica gel in hexane and pack it into a glass column.
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column.
Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
Combine the pure fractions and evaporate the solvent to obtain the purified 5-phenyloxazolone.
Part 4: Characterization and Validation
The identity and purity of the isolated compound must be confirmed through various analytical techniques.
Spectroscopic Data for a Representative 4-Benzylidene-2-phenyloxazol-5(4H)-one:
Caption: Logical workflow for the purification and characterization of 5-phenyloxazolone.
Conclusion
This guide provides a comprehensive framework for the synthesis, extraction, isolation, and characterization of 5-phenyloxazolone derivatives, which are the stable tautomers of the desired 5-phenyloxazol-2-ol. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently produce and purify these valuable compounds for their specific applications in drug discovery and materials science. The self-validating nature of the protocols, which includes in-process monitoring and final product characterization, ensures the integrity and reproducibility of the experimental results.
References
Kollaron, F., et al. (2017). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 22(11), 1874. Available at: [Link]
Skorotetcky, M. S., et al. (2017). Synthesis and photostability of 1,4-bis(5-phenyloxazol-2-yl)benzene(POPOP) structural isomers and their trimethylsilyl derivatives. ResearchGate. Available at: [Link]
Abdullah, F., et al. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. Current Research in Materials Chemistry, 1, 102. Available at: [Link]
Nishikawa, T., et al. (2015). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 11, 2553-2559. Available at: [Link]
NIST. (n.d.). 1,4-Bis(5-phenyloxazol-2-yl)benzene. NIST Chemistry WebBook. Available at: [Link]
Bhandari, S., & Kasana, V. (2018). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Asian Journal of Chemistry, 30(8), 1717-1722. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 5-Phenyloxazolidin-2-one
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyloxazol...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyloxazol-2-ol and its more stable tautomer, 5-phenyloxazolidin-2-one. Our focus is to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and significantly improve your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and chemistry of the target molecule.
Q1: What are the primary synthetic routes to 5-phenyloxazolidin-2-one?
There are several effective strategies, with the choice often depending on available starting materials, desired stereochemistry, and scale. The most common routes include:
[3+2] Cycloaddition of Epoxides and Isocyanates/Cyanates: This is a highly atom-economic and versatile method, typically starting from styrene oxide. The reaction can be promoted by various catalysts, including Lewis acids, tetraarylphosphonium salts, or performed in deep eutectic solvents.
Intramolecular Cyclization of β-Amino Alcohols: Starting from 2-amino-1-phenylethanol, cyclization can be achieved using phosgene or its safer equivalents. This route is effective but often involves highly toxic reagents.
Modified Curtius Rearrangement: This elegant approach transforms β-hydroxy carbonyl compounds into the target oxazolidinone through an intramolecular ring closure, offering excellent stereocontrol.[1][2]
From α-Hydroxy Ketones: Condensation of α-hydroxyacetophenone with a cyanate source under acidic conditions provides a direct route to the corresponding 4-phenyl-oxazol-2-one isomer.[3]
Q2: My target is 5-phenyloxazol-2-ol, but the literature describes the synthesis of 5-phenyloxazolidin-2-one. Why is that?
This is an excellent question that pertains to a fundamental concept known as tautomerism. 5-phenyloxazol-2-ol exists in equilibrium with its keto tautomer, 5-phenyloxazolidin-2-one. The oxazolidinone form, which contains an internal carbamate (a cyclic amide-ester functional group), is significantly more thermodynamically stable. Consequently, synthetic routes overwhelmingly yield and terminate at the 5-phenyloxazolidin-2-one structure. For all practical purposes, the synthesis of one is the synthesis of the other, with the product isolating as the more stable "keto" form.
Q3: Which synthetic route is most recommended for general laboratory use to achieve high yields?
For general-purpose synthesis where high atom economy and operational simplicity are desired, the catalytic [3+2] cycloaddition of styrene oxide with an isocyanate source is highly recommended.[4] This method avoids the highly toxic reagents of older methods (like phosgene) and offers a broad scope of catalysts and conditions that can be optimized for high yield.[5]
Q4: What are the most critical parameters that influence the reaction yield in the epoxide-based synthesis?
Yield optimization hinges on controlling a few key variables:
Catalyst Choice and Activity: The catalyst's role is to activate the epoxide for ring-opening. Its efficiency directly impacts reaction rate and selectivity.
Reagent Purity and Stoichiometry: Anhydrous conditions are paramount. Water can lead to the formation of diol byproducts and hydrolysis of the final product.[1]
Reaction Temperature: Temperature affects the rate of the desired reaction versus competing side reactions, such as isocyanate trimerization.
Solvent System: The choice of solvent can influence reagent solubility and catalyst performance. Some modern protocols even operate solvent-free.[6][7]
Part 2: Troubleshooting Guide for Low Reaction Yield
This guide focuses on the most common and versatile synthetic route: the catalyst-mediated cycloaddition of styrene oxide.
Issue 1: Low or No Conversion of Starting Materials
Your reaction has stalled, showing significant unreacted styrene oxide or isocyanate after the expected reaction time.
Potential Cause A: Inefficient Catalyst System
Causality: The catalyst, typically a Lewis acid or an organocatalyst, activates the epoxide ring by coordinating to its oxygen, making it more susceptible to nucleophilic attack. If the catalyst is inactive, improperly loaded, or mismatched with the substrates, this crucial first step will not occur efficiently.
Actionable Solutions:
Select an Appropriate Catalyst: Tetraarylphosphonium salts (TAPS) are excellent bifunctional catalysts, acting as both a Brønsted acid and a halide ion source to accelerate epoxide ring-opening with high regioselectivity.[5] Chromium(salphen) complexes are also highly efficient Lewis acid catalysts. For a greener approach, deep eutectic solvents (DES) can serve as both the catalyst and the reaction medium.[6]
Verify Catalyst Loading: While higher catalyst loading can increase the rate, it can also promote side reactions. An optimal loading is often between 1-5 mol%. For the chromium(salphen) system, 1.5 mol% was found to be optimal.
Ensure Catalyst Quality: If using a hygroscopic Lewis acid, ensure it is freshly opened or properly stored. Contaminants can poison the catalyst.
Potential Cause B: Suboptimal Reaction Temperature
Causality: Like most chemical reactions, the cycloaddition is temperature-dependent. Insufficient thermal energy will result in a sluggish reaction that does not proceed to completion within a reasonable timeframe.
Actionable Solutions:
Moderate Temperature Increase: If monitoring (e.g., by TLC or GC-MS) shows a slow reaction at a given temperature, consider a moderate increase. Many successful protocols operate in the 80-100 °C range.
Avoid Excessive Heat: Be cautious, as very high temperatures can promote side reactions and decomposition, particularly the trimerization of the isocyanate.
Potential Cause C: Improper Solvent Choice or Presence of Moisture
Causality: The solvent must fully dissolve the reactants and catalyst. More critically, the presence of water is highly detrimental. Water can hydrolyze the epoxide to form 1-phenyl-1,2-ethanediol (styrene glycol), consuming your starting material in a non-productive pathway.
Actionable Solutions:
Use Anhydrous Solvents: Employ rigorous drying procedures for all solvents. Toluene and Dichloromethane (DCM) are common choices.[7] See Protocol 2 for a standard solvent drying method.
Consider Solvent-Free Conditions: The use of a deep eutectic solvent (DES) composed of a quaternary diammonium salt and urea eliminates the need for a traditional organic solvent entirely, simplifying the process and workup.[6][4]
Issue 2: Formation of Significant Side Products
The reaction proceeds, but the desired product is contaminated with one or more major impurities, lowering the isolated yield.
Potential Cause A: Isocyanate Trimerization to Isocyanurate
Causality: This is a common side reaction, especially with electron-deficient isocyanates or highly active catalysts. The catalyst can activate one isocyanate molecule, which is then attacked by two others in a rapid cyclization to form a highly stable, six-membered isocyanurate ring.
Actionable Solutions:
Match Catalyst to Substrate: If using a highly reactive (electron-deficient) isocyanate, a less Lewis-acidic catalyst may be required to temper its reactivity and favor the desired bimolecular reaction over trimerization.
Reduce Reaction Temperature: Lowering the temperature can slow the rate of trimerization more significantly than the desired cycloaddition.
Control Isocyanate Concentration: In some systems, slow addition of the isocyanate to the reaction mixture can keep its instantaneous concentration low, disfavoring the termolecular trimerization pathway.
Potential Cause B: Formation of Cyclic Carbonate
Causality: When using chlorosulfonyl isocyanate (CSI), the reaction can proceed through two competing pathways, one leading to the oxazolidinone and another to the five-membered cyclic carbonate.[7][8] The ratio of these products is highly dependent on the reaction conditions and workup procedure.
Actionable Solutions:
Optimize Solvent and Workup: Studies have shown that the choice of solvent (e.g., DCM) and the specifics of the aqueous workup can influence the final product ratio. Careful adherence to a validated procedure is key.[8]
Choose an Alternative Isocyanate Source: If cyclic carbonate formation is a persistent issue, switching from CSI to a different isocyanate or a cyanate salt may be the most effective solution.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield synthesis.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Cr(salphen)-Catalyzed Synthesis of 5-Phenyloxazolidin-2-one
This protocol is adapted from methodologies that have reported high yields and serves as a robust starting point for optimization.
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chromium(salphen) catalyst (1.5 mol%).
Inert Atmosphere: Seal the flask and purge with an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Addition: Under the inert atmosphere, add anhydrous toluene (approx. 0.5 M concentration relative to epoxide). Add styrene oxide (1.0 equiv) followed by phenyl isocyanate (1.0 equiv).
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 5-phenyloxazolidin-2-one.
Protocol 2: Rigorous Drying of Solvents (e.g., Toluene)
Pre-drying: If the solvent has significant water content, pre-dry by stirring over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) for several hours, then filter.
Distillation Setup: Assemble a distillation apparatus using oven- or flame-dried glassware under an inert atmosphere.
Drying Agent: Add an appropriate drying agent to the distillation flask. For toluene, sodium metal with benzophenone as an indicator is effective (the solution turns deep blue/purple when anhydrous).
Reflux: Heat the solvent to reflux under the inert atmosphere until the indicator color persists, indicating the solvent is dry.
Collection: Distill the solvent, collecting it in a dry, inert-atmosphere-flushed receiving flask containing activated molecular sieves (4Å) for storage.
Note: Yields are highly substrate-dependent. This table provides a comparative overview of representative examples.
Part 4: Mechanistic Insight
Understanding the reaction mechanism is key to rational troubleshooting. The diagram below illustrates the key steps in a Lewis-acid catalyzed cycloaddition.
Catalytic Cycle Diagram
Caption: Key steps in the catalyzed synthesis of oxazolidinones.
This mechanism highlights two critical points:
Epoxide Activation: The reaction does not proceed without the initial activation of the epoxide by the catalyst.
Nucleophilic Attack: The nitrogen of the isocyanate attacks the activated epoxide. Any species that can compete with this (like water) will lead to side products.
By methodically addressing potential failure points in this pathway, you can systematically diagnose issues and optimize your reaction conditions for maximum yield and purity.
References
Choi, H., Choi, J., Jang, H., & Lee, K. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Marine Drugs, 15(7), 218. [Link]
RSC Publishing. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Sustainability. [Link]
Çetin, A., Çelik, G., Aly, M. F., & Tutar, A. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788–1798. [Link]
Organic Chemistry Portal. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. [Link]
RSC Publishing. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Sustainability. [Link]
White Rose Research Online. (n.d.). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. [Link]
Çetin, A., Çelik, G., Aly, M. F., & Tutar, A. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788-1798. [Link]
Carmi, C., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
Choi, H., et al. (2017). Stereoselective synthesis of oxazolidin-2-ones via an asymmetric aldol/curtius reaction: Concise total synthesis of (−)-cytoxazone. Molecules, 22(7), 1045. [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-phenyloxazol-2-ol
Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing biopharmaceutical bottlenecks due to poorly water-soluble compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing biopharmaceutical bottlenecks due to poorly water-soluble compounds. Over 40% of novel chemical entities exhibit limited aqueous solubility[1], and heterocyclic scaffolds like 5-phenyloxazol-2-ol (CAS: 17107-25-4) are classic examples of this challenge.
The insolubility of 5-phenyloxazol-2-ol is driven by two mechanistic factors:
High Crystal Lattice Energy: The planar oxazole ring conjugated with a lipophilic phenyl group promotes tight molecular packing and strong intermolecular π-π stacking in the solid state[2].
Tautomeric Complexity: 2-hydroxyoxazoles exist in a tautomeric equilibrium with their keto form (oxazol-2(3H)-one). While this provides hydrogen bonding opportunities, the highly hydrophobic phenyl domain forces water molecules to form an energetically unfavorable clathrate network around the molecule, driving precipitation.
This guide provides a causality-driven framework and self-validating protocols to systematically overcome these solubility barriers.
Part 1: Diagnostic Workflow
Before altering your assay conditions, it is critical to follow a logical solubilization hierarchy. Start with the least disruptive methods (pH adjustment) before progressing to complex formulations (nanonization).
Decision tree for overcoming 5-phenyloxazol-2-ol solubility barriers.
Part 2: Quantitative Solvent Compatibility Data
To establish a baseline, we must evaluate the compound against various solvent dielectric constants (ε). The table below summarizes the expected solubility tiers and mechanisms for phenyl-oxazole derivatives[3].
Part 3: Frequently Asked Questions & Troubleshooting
Q1: I prepared a 10 mM stock of 5-phenyloxazol-2-ol in DMSO, but upon 1:100 dilution into my aqueous assay buffer (pH 7.4), the compound immediately precipitates. Why does this happen?A1: You are experiencing solvent-shift nucleation . When the DMSO concentration drops below the solubilization threshold, the hydrophobic phenyl ring is exposed to water. To minimize the severe entropic penalty of forming a hydration shell around this lipophilic domain, the drug molecules rapidly aggregate and precipitate.
Solution: Do not dilute directly into plain buffer. Instead, pre-dissolve the compound in a co-solvent mixture (e.g., PEG 400/Tween 80) or utilize complexation agents like cyclodextrins in your receiving buffer to "catch" the hydrophobic molecules before they nucleate[4].
Q2: Can I use pH adjustment to solubilize this compound without using organic solvents?A2: Yes, depending on your assay's pH tolerance. The 2-hydroxyl group on the oxazole ring is weakly acidic. By raising the pH of your buffer (e.g., pH 9.0 - 10.0 using Tris or Carbonate buffers), you can deprotonate the hydroxyl group to form a highly soluble oxazolate anion[5]. However, if your biological target requires physiological pH (7.4), this method will fail as the compound will re-precipitate upon neutralization.
Q3: How do cyclodextrins work for this specific scaffold, and which one should I choose?A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The phenyl ring of 5-phenyloxazol-2-ol is an excellent geometric fit for the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) . By encapsulating the nonpolar region of the guest molecule, the complex becomes water-soluble while shielding the drug from aggregation[4].
Part 4: Self-Validating Experimental Protocols
If simple co-solvents interfere with your biological assay, you must employ advanced formulation techniques. Below are two self-validating protocols designed to ensure scientific integrity.
Protocol A: Higuchi-Connors Phase Solubility Study (Cyclodextrin Complexation)
Rationale: This protocol determines the stoichiometric ratio and stability constant of the drug-cyclodextrin complex, ensuring that the enhanced solubility is genuinely due to inclusion rather than a hydrotropic artifact.
Step-by-Step Methodology:
Preparation: Prepare a series of HP-β-CD solutions in your target assay buffer at concentrations of 0, 5, 10, 15, and 20 mM.
Saturation: Add an excess amount of solid 5-phenyloxazol-2-ol (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.
Equilibration: Protect from light and agitate on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium.
Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.
Self-Validation Step (Filter Adsorption Check): Run a known standard of the drug (dissolved in 50% Acetonitrile) through the filter. Compare the HPLC peak area of the filtered vs. unfiltered standard. If recovery is <98%, switch to a PTFE filter.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.
Analysis: Plot drug concentration (mM) against HP-β-CD concentration (mM). A linear plot with a slope of less than 1 indicates the formation of a stable 1:1 inclusion complex.
Protocol B: Bottom-Up Anti-Solvent Nanonization
Rationale: If complexation yields insufficient solubility, reducing the particle size to the nanometer range drastically increases the surface-area-to-volume ratio, thereby exponentially increasing the dissolution rate per the Noyes-Whitney equation[1].
Step-by-Step Methodology:
Solvent Phase: Dissolve 10 mg of 5-phenyloxazol-2-ol in 1 mL of a water-miscible organic solvent (e.g., DMSO or DMF)[3].
Anti-Solvent Phase: Prepare 10 mL of aqueous assay buffer containing 0.1% w/v Poloxamer 407 (acting as a steric stabilizer to prevent particle fusion).
Precipitation: Under high-shear homogenization (10,000 RPM) at 4°C, rapidly inject the solvent phase into the anti-solvent phase using a fine-gauge syringe.
Solvent Removal (Optional): Remove the residual DMSO via dialysis against the pure anti-solvent phase for 12 hours.
Validation: Measure the resulting particle size via Dynamic Light Scattering (DLS).
Self-Validation Step (Ostwald Ripening Check): Monitor the Polydispersity Index (PDI) and Z-average diameter over 7 days at room temperature. A stable PDI (< 0.3) with no significant size increase confirms that the nanosuspension is stable and not undergoing Ostwald ripening (crystal growth).
References
Solubility enhancement techniques: A comprehensive review
World Journal of Biology Pharmacy and Health Sciences
URL:[Link]
A review on solubility enhancement technique for pharmaceutical drugs
GSC Advanced Research and Reviews
URL:[Link]
Drug Solubility: Importance and Enhancement Techniques
National Center for Biotechnology Information (PMC)
URL:[Link]
Technical Support Center: 5-Phenyloxazol-2-ol Purification & Crystallization
Welcome to the dedicated support center for optimizing the purification and crystallization of 5-phenyloxazol-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated support center for optimizing the purification and crystallization of 5-phenyloxazol-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar oxazolone compounds. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing not just solutions but the fundamental reasoning behind them.
Our approach is built on a foundation of scientific integrity, combining established chemical principles with practical, field-tested insights to empower you to resolve issues efficiently and enhance the purity, yield, and quality of your final product.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification strategy for 5-phenyloxazol-2-ol.
Q1: What are the key chemical properties of 5-phenyloxazol-2-ol that influence purification?
A1: The purification strategy is dictated by the molecule's structure: a polar oxazolone core capable of hydrogen bonding and a non-polar phenyl group. This amphiphilic nature means its solubility is highly dependent on the solvent system. The oxazolone ring is also susceptible to hydrolysis, especially under harsh pH conditions (acidic or basic), which can lead to ring-opening and the formation of N-acyl-α-amino acid impurities.[1][2] Therefore, maintaining near-neutral pH and anhydrous conditions where possible is critical during synthesis and workup.[1]
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal solvent is one where 5-phenyloxazol-2-ol is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3] Given its polarity, polar protic solvents or solvent pairs are often a good starting point. A solvent pair, consisting of a "good" solvent in which the compound is soluble (e.g., ethanol, acetone) and a "bad" or "anti-solvent" in which it is insoluble (e.g., water, hexane), can be highly effective.[4][5] The optimal ratio is determined empirically by dissolving the crude solid in a minimal amount of the hot "good" solvent and titrating with the "bad" solvent until turbidity appears, then re-clarifying with a drop of the "good" solvent before cooling.
Q3: What is the single most critical parameter for obtaining large, high-purity crystals?
A3: The rate of cooling. A slow, controlled cooling process is paramount.[6] Rapid cooling causes the compound to crash out of solution, trapping impurities within the rapidly forming crystal lattice and resulting in small, often impure, crystals.[3] Conversely, slow cooling allows the crystal lattice to form in a more ordered and selective manner, preferentially excluding impurity molecules and yielding larger, purer crystals.[6]
Q4: What are the expected impurities from a typical synthesis of 5-phenyloxazol-2-ol?
A4: Impurities often arise from the starting materials or side reactions. In syntheses like the Erlenmeyer-Plöchl reaction, common impurities include unreacted starting materials (e.g., hippuric acid, benzaldehyde derivatives), the hydrolyzed ring-opened product (an N-acyl-α-amino acid), and potential amide byproducts from aminolysis if other nucleophiles are present.[1][7][8]
Troubleshooting Guide
This section provides solutions to specific experimental problems. Each issue is analyzed by probable cause and actionable solutions.
Problem 1: No Crystals Form Upon Cooling
Probable Cause 1: Solution is Not Supersaturated. The most common reason for crystallization failure is using an excessive amount of solvent, preventing the solution from reaching the supersaturation point needed for nucleation.[9]
Solution: In a fume hood, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the concentrated solution to cool again.[10]
Probable Cause 2: High Solubility at Low Temperature. The chosen solvent system may be too effective, keeping the compound in solution even at reduced temperatures.
Solution A (Single Solvent): If the mother liquor is not disposed of, try cooling it further in an ice-water or ice-salt bath.
Solution B (Solvent Pair): If using a solvent pair, carefully add more of the "bad" or anti-solvent to the solution at room temperature to induce precipitation.
Probable Cause 3: Nucleation Barrier. Sometimes, a supersaturated solution requires an energy input or a surface to initiate crystal growth.
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[9]
Solution B (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[3]
Problem 2: The Product "Oils Out" Instead of Crystallizing
Probable Cause 1: Low Melting Point of Compound/Impurity Effect. The compound is precipitating from the solution at a temperature above its melting point. This is often exacerbated by significant impurities, which can dramatically depress the melting point.[10]
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (10-15%) to lower the saturation temperature. Allow it to cool more slowly. This ensures that the solution becomes saturated at a temperature below the compound's melting point.[10]
Probable Cause 2: Inappropriate Solvent Boiling Point. The boiling point of the solvent may be too high, exceeding the melting point of your compound.[5]
Solution: Select a solvent or solvent system with a lower boiling point. For example, if you are using toluene, consider switching to ethyl acetate or an ethanol/water mixture.
Probable Cause 3: High Concentration of Soluble Impurities.
Solution: Attempt to remove impurities prior to crystallization. If the impurities are colored, a charcoal treatment may be effective. If they are non-colored but highly soluble, an initial wash or alternative purification step (like a quick column chromatography plug) might be necessary.
Problem 3: The Purified Product Has Low Purity or is Discolored
Probable Cause 1: Rapid Crystallization. As discussed, fast cooling traps impurities.[6]
Solution: Repeat the recrystallization process. Ensure the solution cools as slowly as possible. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool or paper towels.[10]
Probable Cause 2: Co-crystallization of Impurities. An impurity may have very similar solubility properties to the desired compound in the chosen solvent.
Solution: Change the solvent system entirely. A different solvent will have different solubility properties and may leave the problematic impurity in the mother liquor.
Probable Cause 3: Presence of Colored Impurities. Highly conjugated byproducts or degradation products can impart color.
Solution: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. Swirl for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[7] Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[10]
Problem 4: Very Low Recovery/Yield
Probable Cause 1: Excessive Solvent Usage. A significant portion of the product remains dissolved in the mother liquor.[10]
Solution: Before discarding the mother liquor, test for remaining product by evaporating a small sample. If a significant residue remains, you can recover more product by concentrating the mother liquor and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[10]
Probable Cause 2: Premature Crystallization During Hot Filtration. If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a fluted filter paper for faster filtration and keep the solution at or near its boiling point during the transfer.[11]
Probable Cause 3: Washing with Room Temperature or Warm Solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of the purified product.
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving the product.[4]
Visualized Workflows and Logic
General Purification & Crystallization Workflow
The following diagram outlines the standard decision-making and procedural flow for purifying 5-phenyloxazol-2-ol.
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: Decision tree for troubleshooting.
Experimental Protocols & Data
Protocol 1: Standard Recrystallization of 5-phenyloxazol-2-ol
Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (see Table 1) at room temperature and then at boiling. A good candidate will show poor solubility at room temperature but complete solubility when hot.[11]
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen hot solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.[4]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, then add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a pre-heated funnel with fluted filter paper over a pre-heated receiving flask and pour the hot solution through. Rinse the original flask with a small amount of hot solvent and pass it through the filter.
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To maximize yield, you can later place the flask in an ice bath for 15-30 minutes.[4]
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove residual impurities.
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Table 1: Solvent Selection Guide for Recrystallization
Solvent / System
Polarity
Boiling Point (°C)
Suitability Notes
Water
High
100
Likely a poor solvent alone, but excellent as an anti-solvent with alcohols.
Ethanol
High
78
Good "good" solvent candidate. Often used with water as an anti-solvent.[11]
Acetone
Medium-High
56
A strong solvent; may be too effective, leading to poor recovery. Can be paired with water.[12]
Ethyl Acetate
Medium
77
Good general-purpose solvent for moderately polar compounds.[13]
Toluene
Low
111
May be suitable if impurities are highly polar. High boiling point can risk oiling out.[11]
Hexane
Very Low
69
A poor solvent; useful as an anti-solvent with more polar solvents like ethyl acetate.[5]
Temperature range over which the solid transitions to a liquid.
An indicator of purity. Pure compounds have a sharp, narrow melting range.
Pro: Fast, simple, and inexpensive. Con: Non-specific; impurities depress and broaden the range.
References
Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials - PMC. (n.d.).
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
Kinetics of Crystallization in Supersatur
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
Jasperse, J. (n.d.).
How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit.
Effects of Cooling Rate and Solution Concentration on Solution Crystallization of l-Glutamic Acid in an Oscillatory Baffled Crystallizer. (2008, June 25).
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
COMMON SOLVENTS FOR CRYSTALLIZ
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Crystallization. (n.d.). University of California, Irvine.
During crystallisation, what is the most likely cause for getting no crystal growth? (2014, June 5). Quora.
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Massachusetts Lowell.
troubleshooting side reactions in 5(4H)-oxazolone synthesis. (2025). BenchChem.
Synthesis & Biological evaluation of Oxazolone derivatives. (2011, December 24). Current Research in Pharmaceutical Sciences.
Comparative Guide to Analytical Methods for Purity Assessment of 2,5-Diphenyloxazole (PPO). (2025). BenchChem.
How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1).
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI.
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
Overview of Commonly Used Analytical Technologies for Characterization of Reactive Starting Materials and Intermediates. (2017, August 15). American Pharmaceutical Review.
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
Preventing oxidative degradation of 5-phenyloxazol-2-ol during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of 5-phenyloxazol-2-ol (and its tautomer, 5-phenyloxazol-2(3H)-one...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of 5-phenyloxazol-2-ol (and its tautomer, 5-phenyloxazol-2(3H)-one) during long-term storage and assay preparation. Oxazole rings are highly versatile scaffolds in drug development, but their electron-rich nature makes them notoriously susceptible to oxidative degradation.
This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compound. We do not just provide rules; we explain the chemical causality behind them so you can adapt these principles to your specific workflows.
Mechanistic Causality of Degradation
Why does 5-phenyloxazol-2-ol degrade so rapidly on the benchtop? The oxazole ring, particularly when substituted with electron-donating groups like a hydroxyl/oxo moiety and a phenyl ring, is highly reactive toward singlet oxygen (
1O2
).
Ambient light sensitizes trace impurities or the compound itself, generating
1O2
. This electrophile attacks the oxazole ring via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate. This intermediate rapidly undergoes Baeyer-Villiger-like rearrangement or ring cleavage, yielding highly polar triamide or imide degradation products (). Furthermore, trace transition metals or peroxides in solvents can initiate radical-mediated degradation pathways ().
Logical relationship of 5-phenyloxazol-2-ol photooxidation and mitigation strategies.
Troubleshooting Guide
Issue 1: My solid 5-phenyloxazol-2-ol powder is turning yellow/brown on the benchtop.
Cause: Photo-induced oxidation. Exposure to ambient lab lighting generates singlet oxygen, which cleaves the oxazole ring into colored triamide or imide degradants.
Solution: Immediately transition to actinic protection. Store the compound in amber borosilicate glass vials. Do not rely on clear glass stored in a "dark" cabinet, as brief, repeated exposures during handling accumulate oxidative damage.
Issue 2: I prepared a stock solution in THF, but HPLC shows <50% purity after a week.
Cause: Solvent-mediated peroxide oxidation. Ethereal solvents (like THF or diethyl ether) rapidly form hydroperoxides upon exposure to air. These peroxides act as potent oxidants, attacking the nitrogen heterocycle and destroying the oxazole core ().
Solution: Never store oxidation-sensitive oxazoles in uninhibited ethereal solvents. If a solution must be stored, use freshly distilled, BHT-stabilized solvents, purge the headspace with Argon, and store at -80°C.
Issue 3: My HPLC chromatogram shows a loss of the parent peak and the appearance of new, highly polar peaks. Is this hydrolysis or oxidation?
Cause: It can be both. While oxazoles can undergo acid/base-catalyzed hydrolysis to form alpha-acylamino ketones, oxidative degradation also yields highly polar fragmented molecules ().
Solution: Check the pH of your mobile phase and sample diluent. If the pH is neutral (6-8) and you still see these peaks, the root cause is almost certainly oxidative ring cleavage. Implement the inert storage workflow below.
Quantitative Stability Data
To illustrate the critical importance of storage conditions, below is a synthesized data table comparing the stability of 5-phenyloxazol-2-ol across various environments.
Do not assume your storage method works; prove it. This protocol establishes a self-validating system by incorporating a forced-degradation control to ensure your analytical method is genuinely stability-indicating.
Step-by-step workflow for the optimal storage of oxidation-sensitive oxazoles.
Step-by-Step Methodology:
Desiccation: Place the 5-phenyloxazol-2-ol powder in an open amber vial inside a vacuum desiccator. Apply vacuum (< 10 mbar) for 4 hours to remove trace moisture, which can act as a nucleophile in hydrolytic ring-opening reactions.
Argon Backfilling: Slowly break the vacuum using high-purity Argon gas. Repeat the vacuum/Argon cycle three times to ensure complete displacement of oxygen in the powder bed.
Sealing: While under a gentle stream of Argon, quickly cap the vial using a PTFE-lined septum. Causality note: PTFE is essential because standard rubber or silicone septa are highly permeable to oxygen over time and can leach plasticizers into your API.
Thermal Arrest: Transfer the sealed vial to a -20°C or -80°C freezer. Low temperatures kinetically arrest any residual oxidative pathways.
System Validation (The Control): Prepare a "stress control" by placing 1 mg of the compound in a clear glass vial, exposed to air and ambient window light for 48 hours.
Analytical Verification: Run both the stored sample and the stress control on HPLC-UV/MS. The stress control must show distinct polar degradant peaks (validating that your HPLC method can actually detect the oxidation products). Your Argon-stored sample should show a single, pristine peak matching the Day 0 baseline.
Frequently Asked Questions (FAQs)
Q: Can I use Nitrogen instead of Argon for the inert atmosphere?A: While Nitrogen is inert and cheaper, Argon is significantly denser than air. When you purge a vial, Argon settles at the bottom, creating a robust, heavy protective blanket over the solid powder. Nitrogen tends to mix with ambient air during the capping process, leaving residual oxygen in the headspace.
Q: Does the tautomerism of 5-phenyloxazol-2-ol affect its stability?A: Yes. The compound exists in equilibrium with its keto form, 5-phenyloxazol-2(3H)-one. The distribution of these tautomers depends on the solvent. Solvents that stabilize the enol form (which is highly electron-rich) inadvertently increase the rate of electrophilic attack by singlet oxygen.
Q: Is it safe to use ascorbic acid or BHT as an antioxidant in my assays?A: If your downstream biological or chemical application permits it, adding a radical scavenger like BHT (butylated hydroxytoluene) to your stock solutions can intercept the radical propagation phase of oxidation. However, BHT will not protect against singlet oxygen cycloaddition. For complete protection, physical barriers (Argon, amber glass) are mandatory.
References
Title: Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles[1]
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Marriage of Peroxides and Nitrogen Heterocycles: Selective Three-Component Assembly, Peroxide-Preserving Rearrangement, and Stereoelectronic Source of Unusual Stability of Bridged Azaozonides[2]
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 5-Phenyloxazol-2-ol Analysis
Welcome to the technical support center for the HPLC analysis of 5-phenyloxazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of 5-phenyloxazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. We will move from foundational questions to advanced troubleshooting, explaining the scientific principles behind each recommendation to empower you to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding method development for 5-phenyloxazol-2-ol.
Q1: What are the key chemical properties of 5-phenyloxazol-2-ol that I should consider for HPLC method development?
A1: Understanding the analyte's structure is the cornerstone of effective method development. 5-phenyloxazol-2-ol has three key features that dictate its chromatographic behavior:
Aromatic Phenyl Group: This group provides non-polar character, making the molecule well-suited for reversed-phase (RP) chromatography. It also allows for strong UV absorbance, which is ideal for detection.
Polar Oxazole Ring: This heterocyclic ring contains both oxygen and nitrogen, adding polarity to the molecule.
Acidic Hydroxyl Group (-ol): The "-ol" attached to the oxazole ring behaves as a weak acid (phenolic character). This means the molecule is ionizable, and its charge state is dependent on the mobile phase pH.[1][2] The ionization of this group is the most critical parameter to control for achieving good peak shape and reproducible retention.
Q2: What is a good starting point for a column and mobile phase for analyzing 5-phenyloxazol-2-ol?
A2: For initial method development, a standard C18 column is the most logical and effective choice due to the hydrophobic nature of the phenyl group. A high-purity, end-capped silica-based column is recommended to minimize secondary interactions that can cause peak tailing.[3]
A recommended starting point for your HPLC conditions is summarized in the table below.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
Standard reversed-phase column offering good retention for aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Low pH suppresses the ionization of the phenolic hydroxyl group, promoting retention and improving peak shape.[1][4] Formic acid is volatile and MS-compatible.
Mobile Phase B
Acetonitrile (ACN)
ACN is a common, effective organic modifier that often provides sharp peaks and lower backpressure compared to methanol.[5]
Gradient
10% to 90% B over 15 minutes
A broad gradient is effective for initial scouting runs to determine the approximate elution conditions.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Elevated temperature can improve efficiency and reduce backpressure.[6]
Detection
UV at 235 nm
Based on the analysis of similar oxadiazole derivatives, this wavelength should provide good sensitivity.[7] A full PDA/DAD scan is recommended to determine the optimal wavelength.
Injection Vol.
5 µL
A small injection volume minimizes potential peak distortion from the injection solvent.
Part 2: Troubleshooting Guide
This section provides systematic solutions to specific problems you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing)
Symptom: Your chromatogram shows a peak for 5-phenyloxazol-2-ol with an asymmetry factor > 1.2. The peak appears to be "leaning" to the right.[3]
Probable Cause: The primary cause of peak tailing for a molecule like 5-phenyloxazol-2-ol is secondary interactions between the analyte and the stationary phase.[4][8] This occurs in two main ways:
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the column packing are acidic. If the mobile phase pH is not low enough, these silanols can become ionized (Si-O⁻) and interact strongly with polar parts of your analyte, causing tailing.[4][9]
Analyte Ionization: If the mobile phase pH is near the pKa of the analyte's hydroxyl group, a mixed population of ionized and non-ionized molecules will exist. The ionized form is more polar and interacts differently with the stationary phase, leading to peak broadening and tailing.[2]
Systematic Solutions:
The goal is to create an environment where a single, consistent interaction mechanism (hydrophobic retention) dominates.
Caption: A systematic workflow for troubleshooting peak tailing.
This protocol will validate the effect of pH on peak shape and retention time.
Prepare Mobile Phases: Prepare three different aqueous mobile phase A solutions:
A1: 0.1% Formic Acid in Water (pH ~2.7)
A2: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5
A3: 20 mM Ammonium Formate in Water, pH adjusted to 6.0
Set Constant Conditions: Use the same C18 column, organic mobile phase (Acetonitrile), gradient program, flow rate, and temperature for all experiments.
Equilibrate and Analyze:
Equilibrate the column with the A1/B mobile phase system for at least 15 column volumes.
Inject your 5-phenyloxazol-2-ol standard.
Repeat for mobile phases A2 and A3, ensuring thorough equilibration between each change.
Evaluate Results: Compare the retention time (RT) and peak asymmetry from the three runs.
Expected Outcome & Interpretation
Mobile Phase A
Expected pH
Expected RT
Expected Peak Shape
Rationale
0.1% Formic Acid
~2.7
Longest
Symmetrical (As < 1.2)
The analyte's hydroxyl group is fully protonated (neutral), maximizing hydrophobic retention and minimizing silanol interactions.[1][4]
20mM Acetate
4.5
Intermediate
May show some tailing
The analyte is still likely protonated, but silanol groups on the column begin to deprotonate, increasing the chance of secondary interactions.[3]
20mM Formate
6.0
Shortest
Likely significant tailing
The analyte may start to become partially ionized (more polar), reducing retention. Silanol interactions will be more pronounced.[10]
Problem 2: Insufficient Resolution from Impurities or Related Compounds
Symptom: The peak for 5-phenyloxazol-2-ol is co-eluting or closely overlapping with another peak (Resolution, Rs < 1.5).[11]
Probable Cause: The mobile phase and stationary phase combination does not provide adequate selectivity (α) or efficiency (N) to separate the target analyte from other components.[6] The resolution between two peaks is governed by efficiency, selectivity, and retention factor (k). The most powerful way to improve resolution for closely eluting peaks is often by adjusting selectivity.[6][12]
Systematic Solutions:
Adjusting the mobile phase is the most common and effective strategy to improve resolution.
Adjust Gradient Slope: If using a gradient, make the slope shallower in the region where the critical peaks elute.[13] For example, if the peaks elute between 40% and 50% ACN, change the gradient from 5%/min to 1%/min in that window. This increases the separation time between the peaks.
Switch Organic Modifier: The choice of organic solvent can significantly impact selectivity.[11][14]
Experiment: Prepare a new mobile phase B using Methanol instead of Acetonitrile.
Run Analysis: Re-run your analysis using the same gradient program (you may need to adjust the gradient timing as methanol is a weaker solvent than ACN).
Rationale: Acetonitrile and methanol have different chemical properties. Switching between them alters the interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes and the mobile/stationary phases, which can change the elution order and improve separation.[14]
Even if your peak shape is good, small adjustments in pH can create significant changes in selectivity between two ionizable compounds with different pKa values.[10][15]
Prepare Mobile Phases: Using 0.1% acid as a starting point, prepare additional mobile phase A solutions with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) using a phosphate or citrate buffer. Ensure the pH is still at least 2 units away from the estimated pKa of your analyte to maintain good peak shape.
Analyze and Compare: Run your sample with each mobile phase and compare the resolution (Rs) values.
Interpretation: A small change in pH can alter the residual charge on one compound more than another, changing their relative hydrophobicity and improving the separation.
Caption: A logical workflow for improving chromatographic resolution.
References
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Dolan, J. W., & Snyder, L. R. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Spectroscopy.
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
BenchChem. (2025). Strategies for improving resolution of closely eluting compounds.
Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
Subirats, X., et al. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry.
Canals, I., et al. Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry.
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
K.I.T. (n.d.). HPLC Troubleshooting Guide.
Kumar, S., et al. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
Dwight R. Stoll. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC International.
Tony Taylor. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
Resolving baseline noise in 5-phenyloxazol-2-ol NMR spectroscopy
Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve baseline noise and distortion artifacts specifically encountered when analyzing 5-phenyloxazol-2-ol.
Rather than relying on black-box software corrections that can compromise quantitative integrity, this guide focuses on the physical causality of baseline artifacts—empowering you to fix these issues at the hardware and acquisition level.
Part 1: Diagnostic Workflow
Before adjusting parameters, you must identify the physical origin of the baseline noise. Use the logical workflow below to categorize your artifact.
Diagnostic workflow for identifying and resolving NMR baseline noise.
Part 2: Frequently Asked Questions & Causality Analysis
Q1: Why does my
13
C NMR of 5-phenyloxazol-2-ol have a severe "wavy" baseline roll, even after standard phase correction?Causality: This is a classic manifestation of acoustic ringing . Low-gamma nuclei (like
13
C and
15
N) require high-power radiofrequency (RF) pulses. When this intense pulse is applied within a strong magnetic field, the oscillating current induces Lorentz forces in the metal components of the probe, causing mechanical vibrations[1]. These vibrations generate a spurious RF signal detected by the coil[1]. Because this artifact is most intense at the very beginning of the Free Induction Decay (FID) and decays over tens of microseconds, Fourier transformation of these distorted early time-domain points results in a broad, low-frequency wave or "roll" across the frequency-domain baseline[2][3].
Solution: Do not rely solely on polynomial baseline correction (abs or absd), as it can distort quantitative integrals[3]. Instead, use anti-ringing pulse sequences like EASY or zgig_pisp[2][4], or increase the pre-scan delay (DE)[3].
Q2: The baseline is noisy, and the signals for the oxazole ring carbons are extremely broad, almost disappearing into the noise. What is happening?Causality: You are observing tautomeric exchange broadening . 5-phenyloxazol-2-ol is an ambident heterocycle that exists in equilibrium with its keto tautomer, 5-phenyloxazol-2(3H)-one[5]. In non-polar solvents (like CDCl
3
), the proton exchange rate between these tautomers often falls into the intermediate regime on the NMR timescale. This causes the resonance frequencies of the exchanging nuclei to blur together, resulting in extreme line broadening that users frequently misinterpret as localized baseline "noise" or a baseline hump.
Solution: You must shift the exchange rate out of the intermediate regime. Switch to a strongly hydrogen-bonding solvent like DMSO-d
6
to lock the tautomeric form, or perform Variable Temperature (VT) NMR (heating or cooling) to push the exchange into the fast or slow regime, respectively.
Q3: My
1
H NMR baseline looks jagged across the entire spectral width, and the solvent peak looks strangely flat at the top. How do I fix this?Causality: This is caused by Receiver Overload (ADC Clipping) . If your 5-phenyloxazol-2-ol sample is highly concentrated, the initial amplitude of the FID exceeds the maximum voltage limit of the Analog-to-Digital Converter (ADC)[6]. The ADC "clips" the top of the sine wave, recording it as a flat line. When this non-physical, square-wave-like artifact is Fourier transformed, it introduces artificial high-frequency harmonics and severe, jagged baseline distortions across the entire spectrum[6][7].
Solution: Decrease the Receiver Gain (RG) or reduce the pulse tip angle[6][7].
Part 3: Quantitative Diagnostic Thresholds
To aid in rapid troubleshooting, compare your experimental parameters against these field-validated thresholds.
Artifact Type
Target Nucleus
Diagnostic Indicator
Corrective Threshold
Resolution Strategy
Acoustic Ringing
13
C,
15
N
Wavy baseline roll spanning >50 ppm.
Pre-scan delay (DE) < 10 µs.
Increase DE to 10–20 µs or apply EASY sequence.
Tautomeric Exchange
1
H,
13
C
Localized baseline humps; Line width > 50 Hz.
Intermediate exchange rate (
k≈Δν
).
Change solvent to DMSO-d
6
; run VT-NMR (
±
20 °C).
Receiver Overload
1
H
Jagged baseline; clipped FID in time-domain.
FID amplitude hits maximum ADC integer limit.
Halve the Receiver Gain (RG); reduce tip angle to 30°.
Protocol A: Suppressing Acoustic Ringing using the EASY Pulse Sequence
The Elimination of Artifacts in NMR SpectroscopY (EASY) sequence is a self-validating method to remove probe background and acoustic ringing without sacrificing quantitative accuracy[4].
Sample Preparation & Tuning: Ensure the 5-phenyloxazol-2-ol sample is fully dissolved. Perform rigorous tuning and matching (atm) for the
13
C channel. Poor tuning exacerbates reflected RF power and acoustic ringing.
Parameter Initialization: Load standard 1D
13
C parameters. Calibrate the 90° pulse width accurately for your specific sample.
Sequence Selection: Change the pulse program to EASY (or zgig_pisp for Bruker systems)[2][4].
Acquisition Setup: The EASY sequence relies on a two-scan phase cycle.
Scan 1 acquires the NMR signal + acoustic ringing.
Scan 2 acquires only the acoustic ringing by utilizing a specific delay and phase shift[4].
Execution: Run the acquisition with an even number of scans (ns). The receiver will automatically subtract Scan 2 from Scan 1, yielding a clean difference spectrum[4].
Processing: Apply standard Fourier Transform (ft) and zero-order phase correction (apk). The baseline will be flat without the need for manual polynomial correction.
Protocol B: Diagnosing and Correcting Receiver Overload (ADC Clipping)
This protocol ensures your baseline noise is not an artifact of digitizer saturation[6].
Time-Domain Inspection: Before running a full acquisition, acquire a single dummy scan (ns=1). Switch your software view from the frequency domain to the time domain (FID view).
Identify Clipping: Inspect the first 10-20 data points of the FID. If the top and bottom of the oscillating sine wave appear perfectly flat (truncated), the ADC is saturated[6].
Adjust Receiver Gain (RG): If using auto-gain (rga), the software may occasionally fail for highly concentrated samples. Manually reduce the RG by a factor of 2[6].
Adjust Tip Angle (Alternative): If reducing RG drops the SNR of the 5-phenyloxazol-2-ol peaks too low, revert the RG and instead reduce the excitation pulse tip angle from 90° to 30° (pw parameter) to limit the amount of signal hitting the detector[6][7].
Validation: Re-acquire the single scan. The FID must now show a smooth, unclipped sinusoidal decay. Proceed with standard acquisition.
Comparative Reactivity Guide: 5-Phenyloxazol-2-ol vs. 2-Phenyloxazole
As privileged scaffolds in medicinal chemistry and materials science, oxazoles offer highly tunable reactivity profiles. However, the position and nature of substituents fundamentally alter their electronic distribution...
Author: BenchChem Technical Support Team. Date: April 2026
As privileged scaffolds in medicinal chemistry and materials science, oxazoles offer highly tunable reactivity profiles. However, the position and nature of substituents fundamentally alter their electronic distribution and structural behavior. This guide provides an in-depth comparison between 2-phenyloxazole (a classic aromatic heterocycle) and 5-phenyloxazol-2-ol (a tautomeric system), detailing the mechanistic causality behind their divergent reactivity and providing field-proven, self-validating experimental workflows.
Mechanistic Divergence: Aromaticity vs. Tautomerism
The fundamental difference between these two compounds lies in their electronic ground states and how they respond to basic or nucleophilic conditions.
2-Phenyloxazole: Directed Metalation of an Aromatic Core
2-Phenyloxazole maintains a fully conjugated, aromatic oxazole ring. Because the C2 position is blocked by a phenyl group, reactivity is directed toward the C4 and C5 positions. The C5 proton is thermodynamically the most acidic due to the strong inductive electron-withdrawing effect of the adjacent oxygen atom.
When treated with strong bases like
n
-butyllithium (
n
-BuLi) at cryogenic temperatures, 2-phenyloxazole undergoes exclusive deprotonation at C5. The resulting 5-lithio-2-phenyloxazole is a highly reactive nucleophile but is prone to electrocyclic ring-opening if the temperature rises[1]. Therefore, strict thermal control is the primary causal factor for successful electrophilic trapping.
Reactivity pathway of 2-phenyloxazole via C5-directed metalation and electrophilic trapping.
5-Phenyloxazol-2-ol: Tautomeric Shift to N-Functionalization
In stark contrast, 5-phenyloxazol-2-ol is characterized by a dynamic tautomeric equilibrium. In most organic solvents, it exists predominantly as its keto tautomer: 5-phenyl-oxazol-2(3H)-one [2].
This tautomerization disrupts the full aromaticity of the ring, converting the system into a cyclic carbamate/amide analog. Consequently, the primary reactive site shifts from the carbon backbone to the N3 nitrogen. The nitrogen atom acts as a nucleophile, making this scaffold ideal for N-acylation or N-alkylation reactions. This specific reactivity has been extensively leveraged to synthesize 3-carboxamide derivatives, which are potent acid ceramidase inhibitors[2].
Tautomeric equilibrium of 5-phenyloxazol-2-ol and subsequent N-carboxamidation.
Quantitative Reactivity Profiles
To facilitate rapid experimental design, the structural and reactive properties of both scaffolds are summarized below.
Property / Parameter
2-Phenyloxazole
5-Phenyloxazol-2-ol / 5-Phenyl-oxazol-2(3H)-one
Electronic State
Fully conjugated aromatic ring
Tautomeric (predominantly non-aromatic oxazolone)
Primary Reactive Site
C5 Carbon (via lithiation)
N3 Nitrogen (via nucleophilic attack)
Activation Reagents
Strong bases (
n
-BuLi, LDA)
Mild bases (Et
3
N) or nucleophilic catalysts (DMAP)
Typical Electrophiles
Aldehydes, alkyl halides, D
2
O, iodine
Isocyanates, acyl chlorides, alkylating agents
Thermal Constraints
Strictly cryogenic (-78 °C) to prevent ring opening
Room temperature to mild heating (20–70 °C)
Primary Application
Cross-coupling building blocks, natural product synthesis
Synthesis of bioactive carboxamides (e.g., enzyme inhibitors)
Self-Validating Experimental Workflows
The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity results.
Protocol 1: C5-Lithiation and Electrophilic Substitution of 2-Phenyloxazole
This protocol utilizes directed metalation. The choice of temperature is the most critical variable; failing to maintain cryogenic conditions will result in the decomposition of the oxazole ring into an acyclic isocyanide[1].
Preparation : Flame-dry a Schlenk flask under argon. Dissolve 2-phenyloxazole (1.0 equiv) in anhydrous THF to create a 0.2 M solution.
Thermal Control : Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: The kinetic stability of the 5-lithio intermediate is highly temperature-dependent; warming above -60 °C triggers rapid electrocyclic ring cleavage[1].
Lithiation : Add
n
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
Electrophilic Quench : Add the desired electrophile (e.g., benzaldehyde or D
2
O, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then slowly remove the cooling bath to allow the mixture to reach room temperature.
Validation & Workup : Quench the reaction with saturated aqueous NH
4
Cl. Extract with EtOAc, dry over Na
2
SO
4
, and concentrate in vacuo.
Self-Validation: Analyze the crude mixture via
1
H NMR. The quantitative success of the metalation is confirmed by the complete disappearance of the sharp C5-H singlet (typically around
δ
7.1–7.3 ppm).
Protocol 2: N-Carboxamidation of 5-Phenyloxazol-2-ol
Because this compound exists as the 5-phenyl-oxazol-2(3H)-one tautomer, it can be directly functionalized at the nitrogen atom to yield 3-carboxamides, a standard procedure in the development of acid ceramidase inhibitors[2].
Preparation : Dissolve 5-phenyloxazol-2-ol (1.0 equiv) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere.
Catalyst Addition : Add 4-dimethylaminopyridine (2, 0.1 equiv). Causality: The amide-like N3 nitrogen is a relatively weak nucleophile. DMAP acts as a nucleophilic catalyst by pre-activating the incoming isocyanate, forming a highly electrophilic intermediate that drives the N-attack over competing O-attack[2].
Coupling : Add the target isocyanate (e.g., 4-phenylbutyl isocyanate, 1.2 equiv) dropwise at room temperature.
Reaction Monitoring : Stir at room temperature for 3–16 hours.
Self-Validation: Monitor the reaction via TLC. The starting oxazolone is highly polar; its complete conversion into a less polar, UV-active spot confirms reaction completion.
Workup : Evaporate the solvent under reduced pressure and purify via silica gel flash chromatography.
Self-Validation: Verify the product via IR spectroscopy. The appearance of a new urea/amide C=O stretching band at ~1680 cm
−1
confirms successful N3-carboxamidation[2].
References
Iddon, B. (1994). Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms Part I: Oxazoles. Heterocycles, Vol. 37.
BenchChem Technical Support Center. (2025). Oxazole Ring Stability in Substitution Reactions. 1
Pizzirani, D., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. 2
Publish Comparison Guide: Validation of HPLC-UV Analytical Methods for 5-Phenyloxazol-2-ol Quantification
Executive Summary Quantifying 5-phenyloxazol-2-ol—a highly conjugated aromatic oxazole derivative—presents distinct chromatographic challenges. Its propensity for tautomerization (between the enol form and 5-phenyl-2-oxa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quantifying 5-phenyloxazol-2-ol—a highly conjugated aromatic oxazole derivative—presents distinct chromatographic challenges. Its propensity for tautomerization (between the enol form and 5-phenyl-2-oxazolone) and its rigid planar structure often lead to poor retention and peak tailing on traditional alkyl-bonded stationary phases[1]. This guide objectively compares the performance of standard C18 columns against Biphenyl chemistries, providing a self-validating, step-by-step analytical protocol compliant with the latest ICH Q2(R2) guidelines[2].
Mechanistic Rationale: Column Chemistry Selection
As a Senior Application Scientist, the first rule of method development is understanding that the core of any robust HPLC method lies in stationary phase selectivity[3].
The C18 Paradigm: Traditional C18 columns dominate reversed-phase liquid chromatography (RPLC) due to their broad applicability and strong hydrophobic retention[4]. However, for planar aromatic molecules like 5-phenyloxazol-2-ol, C18 phases rely solely on dispersive (van der Waals) forces. This one-dimensional interaction often fails to resolve the target analyte from structurally similar synthetic impurities or degradation products[5].
The Biphenyl Advantage: Biphenyl stationary phases introduce a secondary, orthogonal retention mechanism:
π−π
electron interactions[4][6]. The biphenyl ligands dynamically align with the delocalized
π
-electrons of the 5-phenyloxazol-2-ol's phenyl and oxazole rings. This dual mechanism increases retention without requiring highly aqueous mobile phases and sterically shields residual surface silanols, drastically improving peak symmetry for aromatic compounds[3].
Comparative Performance Data: C18 vs. Biphenyl
To objectively evaluate performance, 5-phenyloxazol-2-ol (50 µg/mL) was analyzed using identical mobile phase conditions (60:40 Water:Acetonitrile with 0.1% Formic Acid) on both column chemistries.
Chromatographic Parameter
Standard C18 Column (Fully Porous)
Core-Shell Biphenyl Column
Analytical Advantage / Causality
Retention Time (
tR
)
3.2 min
5.8 min
Biphenyl
π−π
stacking increases retention, preventing solvent front interference[5].
This protocol is designed as a closed, self-validating system. If System Suitability Testing (SST) criteria are not met, the workflow mandates a hard stop, ensuring the absolute trustworthiness of the generated validation data[7].
Phase I: Chromatographic Setup
Mobile Phase Preparation:
Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade Water. Causality: The acidic pH (approx. 2.7) suppresses the ionization of the enol group, locking 5-phenyloxazol-2-ol into a single tautomeric state to prevent peak splitting.
Organic Phase (B): 100% HPLC-grade Acetonitrile.
Instrument Parameters:
Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm).
Elution: Isocratic 60% A / 40% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 245 nm (
λmax
for the conjugated oxazole-phenyl system).
Injection Volume: 10 µL.
Phase II: The Self-Validation Checkpoint (SST)
Before initiating the ICH Q2(R2) validation sequence, inject the working standard (50 µg/mL) six consecutive times[2].
Acceptance Criteria: Peak tailing factor (
Tf
)
≤1.5
; %RSD of peak area
≤2.0%
; Theoretical plates (
N
)
≥10,000
.
Action: If criteria fail, the system is not validated for analysis. Replace the guard column, purge the system with 80% Methanol for 30 minutes, and restart Phase II. Do not proceed to Phase III.
Phase III: ICH Q2(R2) Validation Execution
Specificity: Inject a blank (diluent) and a spiked sample. Verify that no interfering matrix peaks elute at the retention time of 5-phenyloxazol-2-ol[8].
Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (25 to 75 µg/mL). Plot peak area vs. concentration. Acceptance:
R2≥0.999
[2].
Accuracy (Recovery): Spike known amounts of 5-phenyloxazol-2-ol into the sample matrix at 3 levels (Low, Medium, High) in triplicate. Acceptance: 98.0% - 102.0% recovery[8].
Precision: Assess Repeatability (Intra-day, n=6 at 100% level) and Intermediate Precision (Inter-day, different analyst/day). Acceptance: %RSD
≤2.0%
[2].
Robustness: Deliberately vary flow rate (
±0.1
mL/min) and column temperature (
±2∘
C) to ensure method reliability under slight operational fluctuations[7].
Validation Workflow Visualization
Figure 1: Sequential ICH Q2(R2) validation workflow for HPLC analytical procedures.
References
Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures
Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA)
URL: [Link]
5-Phenyloxazol-2-ol vs. 5-Phenyloxazole-2-thiol: A Comparative Guide to Cross-Coupling Efficiency
The functionalization of the 5-phenyloxazole scaffold at the C2 position is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. When designing a cross-coupling strate...
Author: BenchChem Technical Support Team. Date: April 2026
The functionalization of the 5-phenyloxazole scaffold at the C2 position is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. When designing a cross-coupling strategy to install an aryl group at the C2 position, chemists frequently debate between utilizing 5-phenyloxazol-2-ol (the oxygen pathway) and 5-phenyloxazole-2-thiol (the sulfur pathway). While both precursors ultimately yield 2-aryl-5-phenyloxazoles, their divergent electronic properties dictate entirely different activation methods, catalytic cycles, and functional group tolerances.
As an application scientist, selecting the correct pathway requires understanding the mechanistic causality behind each reaction. This guide provides an objective, data-driven comparison of both pathways, detailing the underlying chemistry and offering self-validating experimental protocols to ensure reproducibility in your laboratory.
Mechanistic Divergence: Oxygen vs. Sulfur Activation
The fundamental difference between these two starting materials lies in their tautomeric behavior and the inherent nucleophilicity of their heteroatoms.
The Oxygen Pathway (Triflation & Suzuki-Miyaura)
5-Phenyloxazol-2-ol exists predominantly in its tautomeric form, 5-phenyloxazol-2(3H)-one. The C2-carbonyl oxygen is a poor leaving group and cannot directly participate in oxidative addition with palladium. To overcome this, the oxygen must be activated into a pseudo-halide, typically a trifluoromethanesulfonate (triflate)[1]. Once converted to 5-phenyloxazol-2-yl triflate, the highly electron-withdrawing nature of the -OTf group weakens the C2-O bond, making it susceptible to Pd(0) insertion. However, the subsequent Suzuki-Miyaura cross-coupling inherently requires a Brønsted base (e.g., K₂CO₃) to activate the boronic acid into a nucleophilic boronate complex. This basic environment can be detrimental to base-sensitive substrates.
The Sulfur Pathway (Alkylation & Liebeskind-Srogl)
Conversely, 5-phenyloxazole-2-thiol (tautomeric with 5-phenyloxazole-2(3H)-thione) leverages the high polarizability and nucleophilicity of sulfur. While free thiols can poison palladium catalysts through strong coordination, masking the thiol via simple alkylation (e.g., methylation) generates a stable 2-(methylthio)oxazole intermediate[2]. This thioether is an ideal electrophile for the Liebeskind-Srogl cross-coupling[3]. The defining advantage of this pathway is the use of copper(I) thiophene-2-carboxylate (CuTC) as a stoichiometric co-catalyst. The thiophilic Cu(I) coordinates to the sulfur, polarizing the C-S bond to facilitate Pd oxidative addition, while simultaneously activating the boronic acid for transmetalation under completely neutral (baseless) conditions[4].
Mechanistic workflow comparing the Oxygen (Triflate) and Sulfur (Thioether) activation pathways.
Quantitative Performance & Data Comparison
The choice between these two pathways often comes down to the functional group tolerance required for your specific molecular target. The table below summarizes the operational parameters and typical performance metrics for both methodologies.
Parameter
Oxygen Pathway (Triflate Route)
Sulfur Pathway (Liebeskind-Srogl Route)
Starting Material
5-Phenyloxazol-2-ol
5-Phenyloxazole-2-thiol
Activation Step
Triflation (Tf₂O, Pyridine)
S-Alkylation (MeI, NaH)
Active Electrophile
5-Phenyloxazol-2-yl triflate
2-(Methylthio)-5-phenyloxazole
Pd Catalyst / Ligand
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Pd₂(dba)₃ / Tris(2-furyl)phosphine (TFP)
Co-catalyst / Base
K₂CO₃ or Na₂CO₃ (Aqueous)
CuTC (Stoichiometric, Baseless)
Reaction Environment
Basic (pH > 9)
Neutral (pH ~ 7)
Functional Group Tolerance
Poor for base-sensitive groups (e.g., esters, epoxides)
Excellent for base-sensitive groups
Typical Yields
60 - 85%
75 - 95%
The Liebeskind-Srogl Catalytic Cycle
To fully appreciate the efficiency of the sulfur pathway, one must understand the role of the copper co-catalyst. In the Liebeskind-Srogl coupling, CuTC serves a dual purpose: it acts as a thiophilic Lewis acid to activate the C-S bond for palladium insertion, and it facilitates the transmetalation of the boronic acid without the need for an exogenous Brønsted base[5].
The Liebeskind-Srogl catalytic cycle highlighting the critical role of CuTC in baseless transmetalation.
Self-Validating Experimental Protocols
The following protocols have been designed with built-in causality and validation checkpoints to ensure high-fidelity execution.
Protocol A: The Oxygen Route (Triflation & Suzuki Coupling)
Step 1: Synthesis of 5-Phenyloxazol-2-yl Triflate
Dissolve 5-phenyloxazol-2-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.
Add pyridine (1.5 equiv) and cool the reaction mixture to 0 °C.
Causality: Pyridine acts as an acid scavenger for the generated triflic acid (TfOH), driving the equilibrium forward and preventing acid-catalyzed degradation of the oxazole ring.
Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.
Validation Checkpoint: TLC (Hexanes/EtOAc) will show the complete disappearance of the highly polar oxazolol starting material and the appearance of a non-polar, strongly UV-active spot.
Step 2: Suzuki-Miyaura Cross-Coupling
Charge a Schlenk flask with 5-phenyloxazol-2-yl triflate (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.1 M). Heat to 90 °C for 12 hours.
Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive arylboronate species required for transmetalation.
Validation Checkpoint: GC-MS or LC-MS confirms the product mass; ¹H NMR will show the disappearance of the triflate and the appearance of new aromatic protons corresponding to the coupled aryl group.
Protocol B: The Sulfur Route (Alkylation & Liebeskind-Srogl Coupling)
Step 1: Synthesis of 2-(Methylthio)-5-phenyloxazole
Dissolve 5-phenyloxazole-2-thiol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C.
Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 15 min until H₂ evolution ceases.
Add methyl iodide (MeI, 1.1 equiv) and stir at room temperature for 2 hours[2].
Causality: Deprotonation forms the highly nucleophilic thiolate, which rapidly undergoes Sₙ2 substitution with MeI. Masking the sulfur is mandatory to prevent subsequent Pd-catalyst poisoning during the cross-coupling step.
Validation Checkpoint: A distinct odor change (loss of the pungent thiol smell) and a characteristic shift in the C2-SMe protons (~2.7 ppm, singlet) in ¹H NMR.
Step 2: Liebeskind-Srogl Cross-Coupling
In a glovebox or under strict argon flow, combine 2-(methylthio)-5-phenyloxazole (1.0 equiv), arylboronic acid (1.5 equiv), CuTC (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and tris(2-furyl)phosphine (TFP, 10 mol%)[5] in anhydrous THF (0.1 M).
Heat the mixture at 50 °C for 18 hours.
Causality: CuTC serves a dual purpose: the Cu(I) center coordinates the thioether to facilitate oxidative addition, while the carboxylate ligand transfers to the boron, enabling transmetalation without exogenous base[4]. TFP is an electron-poor ligand that accelerates the final reductive elimination step.
Validation Checkpoint: The formation of a black precipitate (CuSMe) is a reliable visual indicator of successful transmetalation and catalyst turnover.
Conclusion & Strategic Recommendations
When designing a synthetic route toward C2-arylated 5-phenyloxazoles, the choice between the oxygen and sulfur pathways should be dictated by the functional group landscape of your target molecule.
If your substrates are robust and can withstand basic conditions, the Oxygen Pathway (Triflate Route) is highly reliable and utilizes inexpensive, standard Suzuki-Miyaura conditions. However, if your target contains base-sensitive moieties (e.g., epoxides, sensitive esters, or easily epimerizable stereocenters), the Sulfur Pathway (Liebeskind-Srogl Route) is vastly superior. Despite requiring stoichiometric copper, its neutral, baseless conditions offer unparalleled chemoselectivity and consistently higher yields for complex drug development applications.
References
Wikipedia Contributors. "Liebeskind–Srogl coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]
Devi, M. "Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles." Journal of Advances in Science and Technology. Ignited Minds Journals (2013). Available at: [Link]
SynArchive Contributors. "Liebeskind-Srogl Coupling." SynArchive. Available at: [Link]
Liebeskind, L. S., & Srogl, J. "Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis." Organic Chemistry Portal (Originally in J. Am. Chem. Soc. 2000). Available at:[Link]
Beilstein Journals Contributors. "Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate." Beilstein Journals. Available at:[Link]
A Comparative Guide to the Cytotoxicity of 5-phenyloxazol-2-ol in Mammalian Cell Lines
Executive Summary The oxazole scaffold has garnered significant attention in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] This guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The oxazole scaffold has garnered significant attention in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] This guide provides a comprehensive framework for benchmarking the cytotoxicity of a specific derivative, 5-phenyloxazol-2-ol, against established chemotherapeutic agents. We present a detailed, field-proven protocol for in vitro cytotoxicity assessment using the MTT assay, a cornerstone of preclinical drug evaluation.[3][4] By contextualizing the compound's performance in diverse mammalian cell lines (adherent HeLa and suspension Jurkat cells) and comparing it to agents with distinct mechanisms of action—Doxorubicin (a topoisomerase II inhibitor) and Combretastatin A-4 (a tubulin polymerization inhibitor)—this guide offers researchers a robust methodology for evaluating novel chemical entities. The protocols and analytical frameworks described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for drug development professionals.
Introduction: The Rise of Oxazole Derivatives in Oncology
The search for novel anticancer agents is a continuous effort to overcome challenges such as drug resistance and off-target toxicity. Heterocyclic compounds are a cornerstone of this research, and the oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is a recurring motif in many biologically active molecules.[2] Oxazole derivatives have been shown to possess a wide spectrum of anticancer activities, targeting critical cellular machinery involved in proliferation and survival.[1] Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling molecules like protein kinases and STAT3.[1][2]
This guide focuses on 5-phenyloxazol-2-ol, a representative member of this promising class. The primary objective is to provide a rigorous, experimentally grounded protocol for assessing its cytotoxic potential. By comparing its efficacy against well-characterized anticancer drugs, we aim to establish a benchmark for its further development and mechanistic elucidation.
The Mechanistic Landscape: How Oxazole Derivatives Exert Their Effects
The therapeutic potential of oxazole derivatives stems from their ability to interfere with multiple pathways essential for cancer cell survival. This multi-targeting capability could be a significant advantage in circumventing the drug resistance that often plagues single-target therapies.[5]
Key reported mechanisms include:
Tubulin Polymerization Inhibition: Several oxazole derivatives function as anti-mitotic agents by binding to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This mechanism is shared by highly successful clinical agents like the taxanes and vinca alkaloids. Some oxazole analogues have shown cytotoxicity comparable or even superior to the potent tubulin inhibitor Combretastatin A-4.[5][6]
Inhibition of Protein Kinases: Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. Certain oxazoles have been identified as potent protein kinase inhibitors, blocking the signaling cascades that drive cell growth and division.[1]
DNA Damage and Topoisomerase Inhibition: Some derivatives interfere with DNA replication and repair by inhibiting enzymes like DNA topoisomerase or by directly damaging the DNA structure.[2]
Novel Target Inhibition: Emerging research has identified that oxazole derivatives can inhibit novel targets such as the signal transducer and activator of transcription 3 (STAT3) and G-quadruplex DNA structures, which are crucial for cancer cell survival and proliferation.[1][2]
Given this mechanistic diversity, it is crucial to benchmark a new compound like 5-phenyloxazol-2-ol against drugs with both similar and dissimilar modes of action to gain preliminary insight into its potential pathway.
Experimental Design for Robust Cytotoxicity Benchmarking
A well-designed experiment is foundational to obtaining meaningful and reproducible data. Our approach is built on a logical framework that ensures the validity of the results.
Rationale for Experimental Choices
Cell Line Selection: We have selected two widely-used human cancer cell lines:
HeLa (Cervical Adenocarcinoma): An adherent cell line that is a workhorse in cancer research. Its robust growth characteristics make it ideal for high-throughput screening.[7]
Jurkat (Acute T-cell Leukemia): A suspension cell line. Comparing activity in both an adherent and a suspension line provides initial insights into the compound's spectrum of activity and potential selectivity.
Selection of Comparator Compounds:
Doxorubicin: A well-characterized topoisomerase II inhibitor and a staple of chemotherapy regimens. It serves as a benchmark for potent, broad-spectrum cytotoxicity.
Combretastatin A-4 (CA-4): A potent inhibitor of tubulin polymerization. Given that many oxazole derivatives share this mechanism, CA-4 is an essential comparator to gauge relative potency against this specific target class.[5]
Assay Selection:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[3][8] It measures the metabolic activity of living cells by quantifying the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[9] It is a rapid, sensitive, and cost-effective method for generating dose-response curves.[3]
Experimental Workflow
The overall process, from cell preparation to final data analysis, follows a systematic and logical flow to ensure consistency and minimize variability.
Caption: Potential mechanism: Inhibition of tubulin polymerization.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the initial cytotoxic evaluation of 5-phenyloxazol-2-ol. The detailed MTT protocol and data analysis workflow ensure the generation of robust and comparable IC50 values. By benchmarking against drugs with known mechanisms, researchers can gain valuable preliminary insights to guide subsequent studies.
Future work should focus on:
Mechanism of Action Studies: Employing techniques like cell cycle analysis (via flow cytometry), immunofluorescence to visualize the microtubule network, and in vitro tubulin polymerization assays to confirm or refute a tubulin-binding mechanism.
Broad-Spectrum Screening: Testing the compound against a larger panel of cancer cell lines, including those from different tissues and those with known drug-resistance profiles.
Selectivity Assessment: Evaluating the cytotoxicity of 5-phenyloxazol-2-ol in non-cancerous mammalian cell lines (e.g., fibroblasts) to determine its cancer-selectivity index, a critical parameter for therapeutic potential.
By following this structured approach, the scientific community can efficiently evaluate the potential of 5-phenyloxazol-2-ol and other novel oxazole derivatives as next-generation anticancer agents.
References
Benchchem. (n.d.). Unveiling the Anticancer Potential of Oxazole Derivatives: A Comparative Analysis. Benchchem.
Ali, I., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]
Ali, I., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Retrieved from [Link]
Barańska, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Retrieved from [Link]
Giallini, V. (2017). O[1][5]XAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. Retrieved from [Link]
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]
Jacobs, M. N., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]
Mondal, S., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. Retrieved from [Link]
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Sharma, R., et al. (2017). 50% growth inhibition concentration (IC50) of different drugs for HeLa cells. ResearchGate. Retrieved from [Link]
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Comparative Computational Docking Studies of 5-Phenyloxazol-2-ol Analogs as Tubulin Inhibitors: A Methodological Guide
This guide provides a comprehensive overview and a detailed methodological workflow for conducting comparative computational docking studies on 5-phenyloxazol-2-ol analogs. We will focus on their potential as inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview and a detailed methodological workflow for conducting comparative computational docking studies on 5-phenyloxazol-2-ol analogs. We will focus on their potential as inhibitors of tubulin, a critical target in cancer chemotherapy. This document is intended for researchers, scientists, and drug development professionals seeking to apply in silico techniques to explore structure-activity relationships (SAR) and guide the design of novel therapeutic agents.
Introduction: The Therapeutic Potential of Oxazoles and the Power of In Silico Screening
The 5-phenyloxazol-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Analogs derived from this core have shown promise as anti-inflammatory, antimicrobial, and, notably, anticancer agents.[1] One of the key mechanisms by which certain anticancer agents exert their effect is through the disruption of microtubule dynamics, a process governed by the protein tubulin. By binding to tubulin, small molecules can inhibit its polymerization into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Computational molecular docking has emerged as an indispensable tool in modern drug discovery.[3][4] It allows for the rapid, cost-effective prediction of the binding modes and affinities of small molecules (ligands) within the active site of a target protein.[5] By comparing the docking scores and interaction patterns of a series of analogs, researchers can derive valuable structure-activity relationships (SAR), prioritizing the most promising candidates for synthesis and further biological evaluation.[6] This in silico approach significantly accelerates the drug development pipeline by focusing resources on compounds with the highest probability of success.
This guide will use the colchicine-binding site of β-tubulin as a case study, a well-validated target for polymerization inhibitors.[2] We will walk through a complete docking workflow, from target and ligand preparation to the analysis and interpretation of results, providing the causal framework behind each experimental choice.
The Computational Docking Workflow: A Self-Validating Protocol
A robust docking protocol is foundational to generating reliable and reproducible results. The following step-by-step methodology is designed as a self-validating system, incorporating checks and best practices to ensure the accuracy of the predictions. We will utilize AutoDock Vina, a widely-used and validated open-source docking engine, for this workflow.[7][8]
Step 1: Target Protein Preparation
The initial and most critical step is the preparation of the receptor structure. The goal is to clean the crystallographic structure, correct for missing atoms, and assign appropriate charges, making it suitable for the docking algorithm.
Data Retrieval : Obtain the 3D crystal structure of the target protein, tubulin, from the RCSB Protein Data Bank (PDB).[9] For this guide, we will use PDB ID: 1SA0 , which represents tubulin in complex with colchicine. This co-crystallized ligand is crucial for validating our docking protocol.
Structure Cleaning (Causality) : The raw PDB file often contains non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking calculation.[10] We remove these to simplify the system and focus only on the binding site of interest. Using a molecular visualization tool like PyMOL or UCSF Chimera, we will delete all water molecules and retain only the protein chains (Chains A and B) and the co-crystallized ligand (colchicine, in this case).[10][11][12]
Protonation and Charge Assignment (Causality) : Docking algorithms rely on force fields that calculate interactions based on electrostatic and van der Waals forces. Therefore, it is essential to add hydrogen atoms (which are typically absent in crystal structures) and assign partial charges to each atom of the protein.[13] We will use the MGLTools package, specifically AutoDockTools (ADT), to add polar hydrogens and compute Gasteiger charges, a standard procedure for preparing proteins for AutoDock Vina.[14]
File Format Conversion : The prepared protein structure is saved in the PDBQT file format, which includes the assigned partial charges (Q) and AutoDock atom types (T), making it readable by the docking software.[13]
Step 2: Ligand Preparation
Similar to the protein, the ligands must be prepared to ensure their chemical structures are correct and they are in a format suitable for docking.
Ligand Structure Acquisition : The 2D structures of the 5-phenyloxazol-2-ol analogs can be drawn using chemical drawing software (e.g., ChemDraw) or retrieved from databases like PubChem or ZINC.[15][16][17][18] For this guide, we will consider a parent compound and three simple analogs with varying substituents on the phenyl ring.
3D Conversion and Energy Minimization (Causality) : The 2D structures must be converted into low-energy 3D conformations. This is a critical step because the starting conformation of the ligand can influence the docking outcome. Tools like Open Babel can be used to generate the 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand has realistic bond lengths and angles.
Charge Assignment and Torsional Degrees of Freedom (Causality) : Using AutoDockTools, we will assign Gasteiger charges to the ligand atoms. ADT will also automatically detect the rotatable bonds within the ligand. Defining these "torsions" is crucial as it allows AutoDock Vina to explore different conformations of the ligand within the binding site, which is fundamental to the docking process.[13]
File Format Conversion : The prepared ligands are also saved in the PDBQT format.
Step 3: Defining the Binding Site (Grid Box Generation)
Instead of searching the entire protein surface, which is computationally expensive and inefficient, we perform a "focused docking" by defining a specific search space around the known binding site.[3]
Binding Site Identification : Since we are using the crystal structure with a co-crystallized ligand (colchicine), the binding site is already defined. The grid box will be centered on this ligand. This approach is standard practice for validating a docking protocol.
Grid Box Parameters : In AutoDockTools, a 3D grid box is generated around the binding site. The size of the box should be large enough to accommodate the ligands and allow them to rotate and translate freely, but not so large that it introduces unnecessary search space. A typical size might be 25 x 25 x 25 Å. The center coordinates of the box are set to the geometric center of the co-crystallized ligand.[19]
Step 4: Protocol Validation and Docking Simulation
Before docking our novel analogs, we must validate the protocol to ensure it can reproduce the known binding mode of the co-crystallized ligand.
Re-docking (Self-Validation) : The co-crystallized ligand (colchicine) is "re-docked" into the prepared protein structure using the defined grid box.
Validation Criteria : The protocol is considered validated if the top-ranked docked pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. A low RMSD indicates that the docking algorithm can accurately predict the experimentally observed binding mode.
Running the Docking Simulation : Once validated, the 5-phenyloxazol-2-ol analogs are docked using the same protocol. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[8]
Step 5: Analysis and Visualization of Results
The final step involves analyzing the docking output to extract meaningful insights.
Binding Affinity Analysis : The primary quantitative output is the binding affinity score. A more negative score indicates a stronger predicted binding interaction. These scores are used for the initial ranking and comparison of the analogs.
Interaction Analysis (Causality) : It is crucial to go beyond the scores and visually inspect the binding poses. Using software like Biovia Discovery Studio Visualizer or PyMOL, we analyze the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.[20][21] This qualitative analysis explains why a particular analog has a favorable binding score and provides crucial information for SAR.
Visualizing the Workflow
The entire computational docking process can be summarized in the following workflow diagram.
Caption: A flowchart of the computational docking workflow.
Comparative Analysis of 5-Phenyloxazol-2-ol Analogs
To illustrate the output of a comparative study, we present hypothetical docking results for the parent 5-phenyloxazol-2-ol and three analogs against the colchicine-binding site of tubulin. The analogs are designed with simple chemical modifications to the phenyl ring, a common strategy in lead optimization.
Compound ID
Structure (R-group on Phenyl Ring)
Binding Affinity (kcal/mol)
Key Interacting Residues & Interaction Type
Analog-1
-H (Parent Compound)
-7.2
Leu248, Ala316 (Hydrophobic)
Analog-2
4-OH
-8.5
Leu248 (Hydrophobic), Ser340 (H-Bond) , Asn258
Analog-3
4-Cl
-7.8
Leu248, Val318 (Hydrophobic), Cys241
Analog-4
4-OCH₃
-7.5
Leu248, Ala316 (Hydrophobic)
Analysis of Results
The data clearly demonstrates a structure-activity relationship:
Analog-2 (-OH group) shows the highest binding affinity (-8.5 kcal/mol). Visual inspection of its binding pose reveals a critical hydrogen bond between the hydroxyl group and the side chain of Serine 340. This additional, specific interaction likely accounts for the significant improvement in binding energy compared to the parent compound.
Analog-3 (-Cl group) exhibits a slightly better binding affinity than the parent compound. The chloro- group can participate in halogen bonding and enhances hydrophobic interactions, contributing to a modest increase in affinity.
Analog-4 (-OCH₃ group) has a binding affinity comparable to the parent compound. While the methoxy group is also hydrophobic, its bulkiness may introduce a slight steric clash within the pocket, preventing a more favorable binding orientation.
This analysis suggests that introducing a hydrogen bond donor/acceptor at the 4-position of the phenyl ring is a promising strategy for improving the binding affinity of this scaffold to the tubulin colchicine site.
Visualizing Key Interactions
The following diagram illustrates the crucial interactions observed for the most potent compound, Analog-2, within the binding pocket.
Caption: Key interactions of Analog-2 in the tubulin active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative computational docking of 5-phenyloxazol-2-ol analogs. Through a hypothetical case study targeting tubulin, we have demonstrated how this in silico approach can effectively generate actionable structure-activity relationship data. The results clearly indicate that modifications to the phenyl ring significantly impact binding affinity, with the introduction of a hydroxyl group leading to a key hydrogen bond and enhanced potency.
These computational findings provide a strong rationale for the targeted synthesis of new analogs. Specifically, the synthesis and in vitro testing of Analog-2 is highly prioritized. Furthermore, future computational studies could explore a wider range of substitutions at various positions on the scaffold to further optimize binding and explore other potential interactions within the colchicine pocket. By integrating computational screening early in the drug discovery process, research efforts can be streamlined, accelerating the journey from novel scaffold to viable clinical candidate.
References
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Wang, Y., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. Available at: [Link]
Irwin, J. J., et al. (2020). ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling, 60(12), 6065–6073. Available at: [Link]
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. Available at: [Link]
Ferreira, L. G., et al. (2015). Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid. Molecules, 20(8), 14817–14838. Available at: [Link]
Kovalishyn, V., et al. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. Molecular Biotechnology, 65(6), 947–957. Available at: [Link]
Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools with Improved Accuracy. Journal of Chemical Information and Modeling, 61(8), 3891–3896. Available at: [Link]
Laskowski, R. A., et al. (2005). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 33(Database issue), D266–D268. Available at: [Link]
BV-BRC. (2024). Small Molecule Ligand Docking Service. Available at: [Link]
Kim, S., et al. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. Available at: [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Available at: [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Available at: [Link]
Sterling, T., & Irwin, J. J. (2015). ZINC 15 – Ligand Discovery for Everyone. Journal of Chemical Information and Modeling, 55(11), 2324–2337. Available at: [Link]
MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 5011. Available at: [Link]
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Moraca, F. (2025). Molecular Docking Tutorial. Palacký University Olomouc. Available at: [Link]
Laskowski, R. A. (2018). PDBsum: Structural summaries of PDB entries. Protein Science, 27(1), 129–134. Available at: [Link]
Wang, Y., et al. (2014). PubChem Substance and Compound databases. Nucleic Acids Research, 42(Database issue), D1075–D1080. Available at: [Link]
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Available at: [Link]
Severin, O. O., et al. (2022). IN SILICO STUDY AND IN VITRO ACTIVITY OF NOVEL OXAZOLE DERIVATIVES AGAINST HUMAN CYTOMEGALOVIRUS. Ukrainian Biochemical Journal, 94(5), 108-112. Available at: [Link]
Heidenreich, H. (2025). ZINC-22: A Multi-Billion Scale Database for Ligand Discovery. Available at: [Link]
Shestakova, T. S., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 27(3), 1033. Available at: [Link]
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A Researcher's Guide to the Proper Disposal of 5-Phenyloxazol-2-OL and Related Heterocyclic Compounds
Hazard Assessment and Characterization The foundational step in responsible chemical disposal is a thorough understanding of the potential hazards. Lacking a specific SDS for 5-Phenyloxazol-2-OL, a conservative approach...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Characterization
The foundational step in responsible chemical disposal is a thorough understanding of the potential hazards. Lacking a specific SDS for 5-Phenyloxazol-2-OL, a conservative approach is to infer potential hazards from analogous chemical structures. For instance, related compounds exhibit a range of irritant and toxic properties. This proactive assessment ensures that the waste is categorized and handled with the appropriate level of caution from the moment it is generated.
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to determine if their waste is hazardous. Waste is generally classified as hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Based on available data for similar compounds, waste containing 5-Phenyloxazol-2-OL should be managed as hazardous unless confirmed otherwise by analytical testing.
Table 1: Potential Hazard Profile Based on Analogous Compounds
Personal Protective Equipment (PPE) and Engineering Controls
To ensure personnel safety during handling and disposal, a combination of appropriate PPE and engineering controls is non-negotiable. The primary routes of exposure to be mitigated are skin/eye contact and inhalation of dust or aerosols.
Causality: The use of a certified chemical fume hood is the most critical engineering control, as it minimizes the concentration of airborne particulates in the user's breathing zone.[2] This is especially important when handling powdered solids that can be easily aerosolized.[3][4]
Table 2: Required Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves (inspect prior to use).
Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection
ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[2]
Protects against accidental splashes of solutions or contact with airborne powder.
Body Protection
Standard laboratory coat.
Protects clothing and underlying skin from contamination.[2]
| Respiratory | Work conducted in a chemical fume hood. | Minimizes inhalation of dust or vapors, serving as the primary engineering control.[2] |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is crucial for safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[5] All waste must be collected in designated, properly labeled hazardous waste containers.
Protocol 3.1: Solid Waste Collection
Designate a Container: Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE) and clearly labeled "Hazardous Waste."
Collect Waste: Place all solid waste contaminated with 5-Phenyloxazol-2-OL directly into this container. This includes:
Expired or unused pure compound.
Contaminated weighing paper, pipette tips, and other consumables.
Seal Container: Keep the container sealed at all times, except when adding waste.
Protocol 3.2: Liquid Waste Collection
Designate a Container: Use a sealable, chemical-resistant (e.g., HDPE or glass) liquid waste container clearly labeled "Hazardous Waste."
Segregate Solvents: If possible, use separate waste containers for halogenated and non-halogenated solvents, as disposal routes and costs can differ.
Collect Waste: Pour all solutions containing 5-Phenyloxazol-2-OL into the designated container.
Seal Container: Ensure the container is tightly sealed after each addition to prevent the release of vapors.
Protocol 3.3: Contaminated PPE Disposal
Assess Contamination: Gloves, disposable lab coats, or bench paper with gross contamination should be disposed of as hazardous solid waste.
Procedure: Place these items into the designated solid hazardous waste container.[2] Do not discard them in regular trash.
Disposal Workflow and Decision Logic
The process of managing chemical waste from generation to disposal follows a logical sequence governed by institutional and federal regulations. This workflow ensures that all safety and compliance checkpoints are met. The generator of the waste is responsible for its management from "cradle-to-grave," meaning liability remains with the generator even after it has been picked up by a disposal vendor.[6]
Caption: Disposal Decision Workflow for 5-Phenyloxazol-2-OL Waste.
Emergency Procedures for Spills and Exposures
All personnel handling hazardous chemicals must be trained on emergency procedures.[7] An emergency response plan should be in place and readily accessible.[7]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.
Spill Response:
Evacuate non-essential personnel and ensure adequate ventilation.
Operational Safety and PPE Master Guide: Handling 5-Phenyloxazol-2-OL
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system of physical and chemical barriers. 5-Phenyloxazol-2-OL (CAS 17107-25-4) is a biologica...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system of physical and chemical barriers. 5-Phenyloxazol-2-OL (CAS 17107-25-4) is a biologically active heterocyclic intermediate frequently utilized in organic synthesis and drug development,.
While oxazole derivatives are highly valued for their ability to engage in hydrogen bonding and pi-pi stacking with biological targets in vivo, these exact properties make them hazardous in vitro. The oxazolone moiety acts as a mild electrophile, and similar oxazole derivatives are classified under the Globally Harmonized System (GHS) as Skin Irritants (H315), Eye Irritants (H319), and Specific Target Organ Toxicity - Single Exposure (H335)[1],[2]. Because it is typically handled as a fine crystalline powder, it poses a significant inhalation and contact risk.
This guide establishes a rigorous, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Phenyloxazol-2-OL.
Hazard Causality & Quantitative PPE Specifications
According to OSHA standards, a hazard assessment must dictate PPE selection to minimize exposure to hazards that cause workplace injuries[3],[4]. PPE is the final line of defense when engineering controls (like ventilation) cannot completely eliminate the risk[5].
The table below outlines the core PPE requirements, moving beyond basic recommendations to explain the causality behind each specification.
PPE Category
Specification
Quantitative Metric
Causality / Rationale
Hand Protection
100% Nitrile Gloves
≥ 0.12 mm (4 mil) thickness
Nitrile provides superior chemical resistance to non-polar organic residues compared to latex, preventing dermal absorption of the lipophilic oxazole ring.
Eye Protection
ANSI Z87.1 Safety Goggles
0% gap clearance (indirect vented)
Prevents micro-particulate ingress and mucosal membrane irritation during static-prone powder transfer[6].
Respiratory
NIOSH-Approved N95 / P100
≥ 95% filtration efficiency (0.3 µm)
Air-purifying respirators (APRs) are required when handling >1g outside of a fume hood to block inhalation of aerosolized fine powders,[7].
Ventilation
Chemical Fume Hood
Face velocity 80–120 fpm
Maintains continuous negative pressure to contain volatile dust and solvent vapors during reconstitution.
PPE Selection Logic
The scale of your operation dictates the stringency of your physical barriers. Use the following decision tree to determine the appropriate level of PPE required for your specific workflow.
Caption: Decision tree for selecting appropriate PPE based on the handling scale of 5-Phenyloxazol-2-OL.
Self-Validating Experimental Protocols
A protocol is only effective if it includes built-in verification steps. The following methodology ensures that every physical barrier is actively functioning before and during the handling of 5-Phenyloxazol-2-OL.
Phase 1: Pre-Operational Validation & Donning
Fume Hood Validation: Verify the digital airflow monitor reads between 80–120 fpm.
Self-Validation Step: Tape a small piece of tissue paper (e.g., Kimwipe) to the bottom of the sash. It must pull gently and consistently inward. If it flutters outward, do not proceed.
Glove Integrity Check: Don the first pair of nitrile gloves.
Self-Validation Step: Before putting them on, trap air inside the glove and roll the cuff down to inflate the fingers. Inspect for micro-punctures.
Double-Gloving (Preparative Scale): Don a second pair of gloves.
Causality: Use a contrasting color (e.g., blue over green). If the outer layer is breached by a micro-spatula or solvent drop, the color contrast makes the failure immediately visually apparent.
Phase 2: Enclosed Weighing and Transfer
Static Elimination: Pass a zero-stat anti-static gun over the weighing spatula and the anti-static weigh boat.
Causality: 5-Phenyloxazol-2-OL powder is highly prone to static cling. Unmitigated static causes uncontrolled aerosolization of the active pharmaceutical ingredient (API) intermediate when transferred.
Transfer: Tare the receiving vial inside the fume hood. Transfer the powder using a non-sparking micro-spatula.
Sealing: Cap the vial tightly before removing it from the negative pressure zone.
Caption: Self-validating operational workflow for the safe handling and transfer of chemical powders.
Spill Containment & Disposal Plan
In the event of a spill, standard sweeping will aerosolize the oxazole powder, drastically increasing inhalation risk. Follow this containment protocol, aligned with the National Academies' Prudent Practices in the Laboratory[8],[9]:
Immediate Action: Evacuate the immediate 2-meter radius. Do not use a dry brush.
Neutralization/Containment: Cover the spilled powder with an absorbent pad dampened with a 70% Isopropanol/Water solution.
Causality: The solvent mixture reduces the surface tension, trapping the hydrophobic oxazole powder without dissolving it so rapidly that it penetrates the work surface.
Collection: Use a non-sparking plastic scoop to transfer the saturated pads into a designated hazardous waste bag.
Doffing Sequence: Remove the outer gloves first using the "glove-in-glove" technique to trap contamination inside the inverted gloves. Remove safety glasses, then the lab coat, and finally the inner gloves.
Disposal: Label the container as "Solid Organic Waste - Heterocyclic Irritant." Incineration is the preferred disposal method, as high-temperature combustion destroys the oxazole ring, preventing environmental contamination.
References
Personal Protective Equipment (PPE) Standards
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine (NAP)
URL:[Link]
Respirator Types and Use
Source: National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC)
URL:[Link]